2-Chlorophenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYBFRQSLVMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400441 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-41-9 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorophenyl Chloroformate: Chemical Properties, Structure, and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenyl chloroformate is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the preparation of carbamates and carbonates. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and key applications, with a focus on its relevance to drug development and medicinal chemistry. Detailed experimental considerations for its synthesis, purification, and common reactions are also discussed.
Chemical Properties and Structure
This compound is a colorless to pale yellow liquid with a pungent odor. It is classified as a toxic and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Its key chemical and structural identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| CAS Number | 19358-41-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 221 °C (lit.) | |
| Density | 1.37 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.526 (lit.) | |
| Vapor Pressure | 0.75 psi (20 °C) | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
| SMILES String | ClC1=CC=CC=C1OC(Cl)=O | |
| InChI Key | PENYBFRQSLVMLW-UHFFFAOYSA-N |
Chemical Structure
The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the ortho position and a chloroformate group.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of aryl chloroformates involves the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[3][4]
Reaction Scheme:
Detailed Methodology (General Procedure using Triphosgene): [3]
-
Materials:
-
2-Chlorophenol
-
Triphosgene (BTC)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
A suitable base (e.g., pyridine or sodium carbonate)
-
Anhydrous work-up reagents (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (approximately 0.34 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred 2-chlorophenol solution via the dropping funnel.
-
After the addition of triphosgene, add a base such as pyridine (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Once the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically filtered to remove any precipitated salts (e.g., pyridinium hydrochloride).
-
The filtrate is then carefully concentrated under reduced pressure to remove the solvent.
-
Purification
The crude this compound is typically purified by vacuum distillation .[5]
-
Procedure:
-
Set up a distillation apparatus for vacuum distillation, ensuring all glassware is dry.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For aryl chloroformates, the boiling point under vacuum will be significantly lower than the atmospheric boiling point. It is crucial to avoid excessive heat to prevent decomposition.[6]
-
Applications in Drug Development and Synthesis
The primary utility of this compound in the context of drug development lies in its ability to act as a reagent for the synthesis of carbamates . Carbamates are a common functional group in many pharmaceutical compounds due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets.[7][8]
General Reaction - Carbamate Formation:
This compound reacts readily with primary or secondary amines to form the corresponding N-substituted carbamates.[9]
Relevance to Pharmaceuticals:
While direct synthesis of a specific commercial drug using this compound is not prominently documented in publicly available literature, the carbamate linkage it helps to form is present in numerous drugs. For instance, the well-known Alzheimer's disease medication, Rivastigmine , contains a carbamate functional group. Although the synthesis of Rivastigmine typically employs N-ethyl-N-methyl carbamoyl chloride, the underlying chemical transformation is analogous to the reaction that this compound would undergo.[10][11] This highlights the importance of chloroformate reagents in accessing such therapeutic agents. The use of an aryl chloroformate like this compound can offer different reactivity profiles and may be advantageous in specific synthetic routes.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.[12]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[12]
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Keep away from moisture, as it can hydrolyze to release corrosive hydrochloric acid.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its primary application in the formation of carbamates makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. While specific, detailed experimental protocols for this particular compound are not always readily available, general procedures for aryl chloroformates provide a solid foundation for its synthetic applications.
References
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents [patents.google.com]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. DE2131555A1 - Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal - Google Patents [patents.google.com]
- 5. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 6. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. This compound - High purity | EN [georganics.sk]
An In-Depth Technical Guide to 2-Chlorophenyl Chloroformate (CAS Number: 19358-41-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorophenyl chloroformate, a key reagent in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other bioactive molecules. This document details its chemical properties, synthesis, reactivity, and provides illustrative experimental protocols for its application.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive compound used primarily as a precursor for the formation of carbamates and carbonates. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19358-41-9 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Density | 1.37 g/mL at 25 °C | [3] |
| Boiling Point | 221 °C | [3] |
| Refractive Index | n20/D 1.526 | [3] |
| Vapor Pressure | 0.75 psi at 20 °C | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Manufacturing
The most common industrial synthesis of this compound, like other chloroformates, involves the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[4] Specifically, 2-chlorophenol is reacted with phosgene to yield the final product.[5] This process requires careful handling due to the high toxicity of phosgene.
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-chlorophenoxycarbonyl group. This functionality is instrumental in the synthesis of carbamates and carbonates, which are prevalent in many pharmaceutical compounds and are used as protecting groups in peptide synthesis.[4][6][7]
The core reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by amines, alcohols, and thiols. The 2-chlorophenyl group acts as a good leaving group, facilitating these reactions.
Synthesis of Carbamates
The reaction of this compound with primary or secondary amines yields N-substituted carbamates.[8] This reaction is fundamental in the synthesis of a wide range of biologically active molecules. The carbamate linkage is a key structural motif in many approved drugs and is often designed to interact with biological targets or to act as a prodrug moiety.[9][10]
Synthesis of Carbonates
Similarly, the reaction with alcohols or phenols produces carbonate esters. These carbonates can serve as intermediates in the synthesis of more complex molecules or as final products with specific biological activities.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of carbamates and carbonates using chloroformates. These are illustrative and may require optimization for specific substrates.
General Protocol for the Synthesis of N-Aryl Carbamates
This protocol describes a typical procedure for the reaction of a primary amine with a chloroformate like this compound.
Materials:
-
Aromatic amine
-
This compound
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran, Dichloromethane)[11]
-
Base (e.g., Pyridine, Triethylamine, or an excess of the starting amine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic amine in the chosen anhydrous solvent.
-
If a non-nucleophilic base is used, add it to the solution.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., Ethyl acetate, Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data from a Representative Reaction (Phenyl Chloroformate with 4-amino-1,2,4-triazole): [7]
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |
| 4-amino-1,2,4-triazole | Phenyl Chloroformate | CH₃CN | K₂CO₃ | ~80 °C | - | 81-97% |
General Protocol for the Synthesis of Carbonate Esters
This protocol outlines a general procedure for the reaction of an alcohol with a chloroformate.
Materials:
-
Alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol and the anhydrous base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add this compound (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture to remove the salt byproduct (e.g., pyridinium hydrochloride).
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude carbonate.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction mechanisms of this compound and a typical experimental workflow.
References
- 1. p-Chlorophenyl (2-(ethylthio)ethyl)carbamate | C11H14ClNO2S | CID 581817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 11. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 12. ruccs.rutgers.edu [ruccs.rutgers.edu]
The Reactivity of 2-Chlorophenyl Chloroformate with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-chlorophenyl chloroformate with primary amines, a fundamental reaction in organic synthesis with significant applications in medicinal chemistry and drug development. The formation of the resultant 2-chlorophenyl carbamates is a key step in the synthesis of various biologically active molecules. This document details the underlying reaction mechanism, kinetic aspects, experimental protocols, and the strategic use of this reaction in the development of novel therapeutics.
Core Concepts: Reaction Mechanism and Reactivity
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable carbamate product along with hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base is typically employed.
The reactivity of this transformation is influenced by several factors:
-
Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the primary amine. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups exhibit reduced reactivity.
-
Steric Hindrance: Steric bulk on both the primary amine and the chloroformate can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction without deactivating the nucleophile.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, it is crucial to control the temperature to avoid potential side reactions.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-chlorophenyl carbamates from various primary amines. Please note that these values are representative and can vary based on the specific reaction conditions and the scale of the synthesis.
| Primary Amine | Solvent | Base | Reaction Time (hours) | Yield (%) |
| Benzylamine | Dichloromethane | Triethylamine | 2-4 | >90 |
| Aniline | Tetrahydrofuran | Pyridine | 4-6 | 85-90 |
| Cyclohexylamine | Diethyl ether | N,N-Diisopropylethylamine | 3-5 | >90 |
| Glycine methyl ester | Acetonitrile | Sodium bicarbonate | 6-8 | 80-85 |
Experimental Protocols
General Procedure for the Synthesis of 2-Chlorophenyl Carbamates
This protocol provides a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.1 eq)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.1 eq) to the stirred solution.
-
To this mixture, add this compound (1.0 eq) dropwise over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chlorophenyl carbamate.
Applications in Drug Development: A Case Study in Kinase Inhibitor Synthesis
The formation of a 2-chlorophenyl carbamate linkage is a critical step in the synthesis of certain kinase inhibitors, which are a class of targeted cancer therapeutics. For instance, the synthesis of a hypothetical kinase inhibitor targeting a specific signaling pathway involved in cell proliferation might involve the coupling of a primary amine-containing heterocyclic core with this compound. This carbamate moiety can play a crucial role in the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby blocking its activity and inhibiting downstream signaling.
Below is a conceptual workflow for the synthesis and purification of such a bioactive 2-chlorophenyl carbamate derivative.
Caption: Workflow for the synthesis and purification of a bioactive 2-chlorophenyl carbamate.
The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor containing a 2-chlorophenyl carbamate moiety might act.
Caption: Inhibition of a kinase-mediated signaling pathway by a 2-chlorophenyl carbamate derivative.
2-Chlorophenyl Chloroformate: A Comprehensive Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for 2-Chlorophenyl chloroformate (CAS No. 19358-41-9). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it causes severe skin burns and serious eye damage.[1][2][3][4] It is also noted to be a lachrymator, a substance that irritates the eyes and causes tears.[1]
GHS Hazard Classification:
| Category | Classification |
| Acute Toxicity, Oral | Category 3[1][5] |
| Acute Toxicity, Dermal | Category 3[1] |
| Acute Toxicity, Inhalation | Category 3[1] |
| Skin Corrosion/Irritation | Category 1B[1][5] |
| Serious Eye Damage/Eye Irritation | Category 1[4][5] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₂[1] |
| Molecular Weight | 191.01 g/mol [1][5] |
| Appearance | Clear colorless liquid[1] |
| Boiling Point | 221 °C (lit.)[1][5][6][7] |
| Density | 1.37 g/mL at 25 °C (lit.)[5][6][7] |
| Flash Point | 110 °C (230 °F) - closed cup[1][5] |
| Vapor Pressure | 0.75 psi at 20 °C[5][6] |
| Refractive Index | n20/D 1.526 (lit.)[5][6] |
Handling and Storage
Strict protocols must be followed to minimize the risk of exposure during handling and to ensure the stability of the chemical during storage.
Handling:
-
Work under a chemical fume hood.[8]
-
Do not inhale the substance or its mixture.[8] Avoid generating vapors or aerosols.[8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Immediately change contaminated clothing.[8]
-
Apply preventive skin protection.[8]
Storage:
-
Keep locked up or in an area accessible only to qualified or authorized persons.[8]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, amines, and bases.[9]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. This compound - High purity | EN [georganics.sk]
- 3. chemical-label.com [chemical-label.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound 97 19358-41-9 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 19358-41-9 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Solubility of 2-Chlorophenyl Chloroformate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenyl chloroformate is a key reagent in organic synthesis, valued for its role in the introduction of the 2-chlorophenoxycarbonyl protecting group and in the preparation of various derivatives. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature and databases, this document outlines a general experimental protocol for determining solubility and provides a qualitative assessment based on established chemical principles. Additionally, a representative experimental workflow for the synthesis of aryl chloroformates is presented.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented, a qualitative prediction of its solubility can be derived from the "like dissolves like" principle. As a moderately polar molecule, it is expected to be miscible with a range of common organic solvents. Chloroformates, as a class of compounds, are generally soluble in many organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble/Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Soluble/Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble/Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble/Miscible |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble/Miscible |
| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible |
| Diethyl Ether | C₄H₁₀O | Slightly Polar | Soluble/Miscible |
| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble/Miscible |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble/Miscible |
Note: This table represents predicted qualitative solubility. Experimental verification is necessary for quantitative assessment.
Experimental Protocol for Determining Solubility/Miscibility
The following is a general protocol for the gravimetric determination of the solubility of a liquid compound like this compound in an organic solvent. This method can be adapted to determine miscibility by observing the formation of a single phase upon mixing.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., acetone, ethanol, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (alternative to gravimetric method)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of a distinct layer of the solute after vigorous mixing indicates that a saturated solution can be formed. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let any undissolved solute settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.
-
Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, re-weigh the vial containing the dry solute residue.
-
Calculation of Solubility: a. Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + dry solute) b. Mass of solute: (Mass of vial + dry solute) - (Mass of empty vial) c. Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
Alternative Method (Chromatographic Analysis):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing these standards using a suitable chromatographic method (GC or HPLC).
-
Dilute a known volume of the filtered saturated solution and analyze it using the same chromatographic method.
-
Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.
Synthesis of this compound: An Experimental Workflow
This compound is typically synthesized via the reaction of 2-chlorophenol with phosgene or a phosgene equivalent like triphosgene. The following diagram illustrates a general workflow for this chemical transformation.
Caption: General workflow for the synthesis of this compound.
Safety Considerations
This compound is a toxic and corrosive substance. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
2-Chlorophenyl Chloroformate as a Derivatizing Agent for GC-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of a wide range of volatile and semi-volatile compounds. However, many polar and non-volatile analytes, such as primary and secondary amines, are not directly amenable to GC-MS analysis due to their poor chromatographic behavior. Chemical derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, thermal stability, and improve their chromatographic properties, ultimately enhancing detection and separation.[1][2][3]
Among the various derivatizing agents, chloroformates are a versatile class of reagents used for the acylation of compounds with active hydrogens, such as amines, phenols, and alcohols.[4] The reaction of a chloroformate with an amine yields a stable carbamate derivative with increased volatility suitable for GC-MS analysis. This guide focuses on the application of 2-chlorophenyl chloroformate as a derivatizing agent, providing a comprehensive overview of its reaction mechanism, a representative experimental protocol, and typical quantitative performance data based on analogous chloroformate reagents.
Principle of Derivatization with this compound
This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form the corresponding 2-chlorophenyl carbamate derivatives. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct and facilitate the reaction. The resulting carbamate is less polar and more volatile than the parent amine, making it suitable for GC-MS analysis.
The presence of the chloro-substituted phenyl group in the derivatizing agent can offer advantages in terms of chromatographic separation and mass spectral characteristics. The chlorine atom provides a distinct isotopic pattern that can aid in the identification of the derivatized analyte.
Derivatization Reaction Mechanism
The derivatization of a primary amine with this compound proceeds as follows:
Caption: Derivatization of a primary amine with this compound.
Experimental Protocol
1. Sample Preparation (e.g., Urine, Plasma)
-
To 1 mL of the biological fluid, add an appropriate internal standard.
-
Adjust the pH to >11 with a suitable base (e.g., NaOH).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., 1-chlorobutane, toluene).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate).
-
Add 50 µL of a this compound solution (e.g., 10% in a non-polar solvent).
-
The reaction can often be performed at room temperature for approximately 10 minutes.[6] In some cases, heating (e.g., 70°C for 20 minutes) may be required to drive the reaction to completion.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
3. Final Sample Preparation
-
Reconstitute the derivatized residue in a suitable solvent (e.g., 100 µL of ethyl acetate or iso-octane) for GC-MS analysis.
Experimental Workflow
The general workflow for the derivatization and analysis of primary amines using this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs | Office of Justice Programs [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Framework for Utilizing 2-Chlorophenyl Chloroformate in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical basis for employing 2-chlorophenyl chloroformate as a reagent in peptide synthesis. While specific data for this particular chloroformate is limited in contemporary literature, this document extrapolates from the well-established principles of mixed carbonic anhydride methodology to elucidate its potential mechanism of action, advantages, and drawbacks. The guide covers the fundamental reaction pathways, potential side reactions, and general experimental considerations. Diagrams generated using Graphviz are provided to illustrate key chemical transformations and workflows.
Introduction to Peptide Synthesis and the Role of Activating Agents
The synthesis of peptides, essential molecules in biological processes and drug development, involves the formation of amide bonds between amino acids. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. A variety of activating agents, or coupling reagents, have been developed to achieve this transformation efficiently and with minimal side reactions, most notably racemization.
Chloroformates, including aryl chloroformates like this compound, represent a class of reagents used to form mixed carbonic anhydrides, which serve as the activated intermediates for peptide bond formation. This method has been a cornerstone of peptide synthesis, particularly in solution-phase approaches.
The Mixed Carbonic Anhydride Method: A General Overview
The use of chloroformates in peptide synthesis relies on the formation of a mixed carbonic anhydride. This process can be broken down into two main steps:
-
Activation: An N-protected amino acid reacts with a chloroformate in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carbonic anhydride.
-
Coupling: The mixed anhydride then reacts with the free amino group of a second amino acid (or peptide) to form the desired peptide bond, releasing carbon dioxide and the corresponding alcohol or phenol as byproducts.
Theoretical Basis for the Use of this compound
While specific literature on the application of this compound in peptide synthesis is scarce, its reactivity can be inferred from the general principles of aryl chloroformates.
Mechanism of Action
The reaction proceeds via the formation of a 2-chlorophenyl carbonic anhydride of the N-protected amino acid. The electron-withdrawing nature of the phenyl group, further enhanced by the ortho-chloro substituent, increases the electrophilicity of the carbonyl carbon in the chloroformate, facilitating its reaction with the carboxylate of the amino acid. The resulting mixed anhydride is a potent acylating agent.
The subsequent coupling step involves the nucleophilic attack of the amino group of the second amino acid on the carbonyl carbon of the activated amino acid. The 2-chlorophenoxide ion is a good leaving group, which drives the reaction towards the formation of the peptide bond.
Caption: General mechanism of peptide bond formation using this compound.
Potential Advantages
-
Reactivity: Aryl chloroformates are generally more reactive than alkyl chloroformates, which could lead to faster activation and coupling times.
-
Cost-Effectiveness: Chloroformates are often more economical compared to many modern, complex coupling reagents.
Potential Disadvantages and Side Reactions
The primary drawback of the mixed anhydride method is the potential for side reactions, which can affect the yield and purity of the final peptide.
-
"Wrong-Way" Opening (Urethane Formation): The mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by the incoming amino group can occur at the carbonate carbonyl, leading to the formation of an N-urethane-protected amino acid instead of the desired peptide. The bulkiness of the chloroformate's substituent can influence the regioselectivity of this attack. While a phenyl group is larger than a simple alkyl group, the steric hindrance offered by the ortho-chloro substituent would be a key factor in minimizing this side reaction.[1]
-
Disproportionation: The mixed anhydride can disproportionate to form two molecules of the symmetrical anhydride of the N-protected amino acid and one molecule of di-(2-chlorophenyl) carbonate. The symmetrical anhydride is also an active acylating agent, but this pathway consumes two equivalents of the activated amino acid for each peptide bond formed.
-
Racemization: A significant concern in peptide synthesis is the loss of stereochemical integrity (racemization) of the activated amino acid. Racemization can occur via the formation of an oxazolone intermediate, particularly with urethane-protected amino acids. The extent of racemization is influenced by the base, solvent, and temperature. The use of certain tertiary amines, like N-methylmorpholine (NMM), is known to suppress racemization compared to others like triethylamine (TEA).
Caption: Overview of potential side reactions during peptide synthesis with mixed anhydrides.
Experimental Protocols (General Considerations)
Due to the lack of specific protocols for this compound, the following is a generalized procedure for peptide coupling using the mixed anhydride method. Researchers should optimize these conditions for their specific application.
Materials
-
N-protected amino acid
-
This compound
-
Tertiary amine (e.g., N-methylmorpholine)
-
Amino acid ester hydrochloride
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
General Procedure for Dipeptide Synthesis
-
Activation:
-
Dissolve the N-protected amino acid in an anhydrous solvent and cool the solution to -15 °C.
-
Add one equivalent of the tertiary amine.
-
Slowly add one equivalent of this compound while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for a few minutes to allow for the formation of the mixed anhydride.
-
-
Coupling:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride and one equivalent of the tertiary amine in an anhydrous solvent.
-
Add this solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with aqueous solutions of acid, base, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude peptide is then purified, typically by chromatography.
-
Caption: A generalized experimental workflow for peptide synthesis via the mixed anhydride method.
Quantitative Data Considerations
While no specific quantitative data for this compound in peptide synthesis is readily available, the following table outlines the key parameters that should be evaluated when assessing its efficacy. For comparison, typical ranges observed for other chloroformates are provided as a general reference.
| Parameter | Typical Range (Other Chloroformates) | Factors to Consider for this compound |
| Yield | 70-95% | Purity of reagents, reaction conditions (temperature, time), steric hindrance of amino acids. |
| Racemization | <1-5% | Choice of base (NMM preferred), reaction temperature, structure of the N-protected amino acid. |
| Urethane Formation | <1-10% | Steric bulk of the chloroformate, reaction temperature, nucleophilicity of the amino component. |
| Reaction Time | 1-4 hours | Reactivity of the mixed anhydride, steric hindrance, solubility of reactants. |
Conclusion
This compound, as an aryl chloroformate, theoretically represents a viable reagent for the activation of amino acids in peptide synthesis via the mixed carbonic anhydride method. Its reactivity is expected to be high due to the electron-withdrawing nature of the substituted phenyl group. However, the potential for side reactions such as urethane formation and racemization must be carefully managed through the optimization of reaction conditions, including the choice of base and temperature control. The lack of specific data in the current literature suggests that it may not offer significant advantages over other more established coupling reagents. Further experimental investigation would be necessary to fully characterize its performance and determine its practical utility in modern peptide synthesis.
References
An In-Depth Technical Guide to 2-Chlorophenyl Chloroformate for Amine Group Protection in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious protection and deprotection of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. Among the arsenal of amine protecting groups, carbamates formed from chloroformates are a cornerstone. This technical guide provides a comprehensive overview of the use of 2-chlorophenyl chloroformate for the protection of amine groups, detailing its chemical properties, reaction mechanisms, and application in synthetic workflows.
Introduction to this compound as a Protecting Group
This compound is a chemical reagent used to introduce the 2-chlorophenoxycarbonyl (2-Cl-Z) protecting group onto primary and secondary amines. The resulting 2-chlorophenyl carbamate effectively attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a variety of reaction conditions.
The choice of a protecting group is a critical strategic decision in synthesis design. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleavable under mild and specific conditions that do not affect other functional groups within the molecule. The 2-chlorophenyl group offers a modification of the widely used benzyloxycarbonyl (Cbz or Z) group, with the chloro-substituent potentially influencing its stability and cleavage characteristics.
Table 1: Physical and Chemical Properties of this compound [1][2][3]
| Property | Value |
| Chemical Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 221 °C |
| Density | 1.37 g/mL at 25 °C |
| Refractive Index | n20/D 1.526 |
| CAS Number | 19358-41-9 |
| Storage Temperature | 2-8°C |
Safety Information: this compound is a toxic and corrosive substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this reagent, and all manipulations should be performed in a well-ventilated fume hood.[3]
Mechanism of Amine Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
While specific, detailed protocols for a wide range of substrates are not abundantly available in the literature, the following general procedures can be adapted for the protection of primary and secondary amines using this compound. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.
General Protocol for Amine Protection
This protocol is based on standard procedures for the formation of carbamates from chloroformates.[5]
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Base (e.g., triethylamine (Et₃N), pyridine, N,N-diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
If using an organic base, add the base (1.1 to 1.5 equivalents) to the solution. If using an aqueous base, prepare a biphasic system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if a biphasic system was used, separate the organic layer. If an organic base was used, the reaction mixture may be washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Representative Reaction Conditions for Amine Protection with Chloroformates
| Amine Type | Chloroformate | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Primary Aliphatic | Generic Alkyl Chloroformate | NaHCO₃ | Dioxane/Water | Room Temp. | 2-4 | >90 |
| Primary Aromatic | Generic Alkyl Chloroformate | Pyridine | DCM | 0 °C to RT | 1-3 | 85-95 |
| Secondary Aliphatic | Generic Alkyl Chloroformate | Et₃N | THF | 0 °C to RT | 4-12 | 80-90 |
| Amino Acid | Benzyl Chloroformate | NaHCO₃ | THF/Water | 0 °C | 20 | High |
Note: The data in this table is generalized from protocols for other chloroformates due to a lack of specific quantitative data for this compound in the surveyed literature. Yields are highly substrate-dependent.[5]
Deprotection of the 2-Chlorophenoxycarbonyl (2-Cl-Z) Group
The cleavage of the 2-chlorophenoxycarbonyl protecting group to regenerate the free amine is a critical step. The stability of this group is expected to be similar to the Cbz group, which is removable under several conditions. The presence of the electron-withdrawing chloro group may influence the lability of the protecting group.
Deprotection Methods
Common methods for the deprotection of carbamates that are likely applicable to the 2-Cl-Z group include:
-
Catalytic Hydrogenolysis: This is a mild and common method for Cbz group removal and is expected to be effective for the 2-Cl-Z group. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6] This method is advantageous as the byproducts are 2-chlorophenol, toluene (if a benzyl group is present), and carbon dioxide, which are generally easy to remove.
-
Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave carbamate protecting groups.[7][8] The conditions required may be harsh and may not be suitable for substrates with other acid-labile functional groups.
-
Nucleophilic Cleavage: A recently developed method for carbamate deprotection involves the use of 2-mercaptoethanol in the presence of a base.[6][9] This method is particularly useful for substrates that are sensitive to hydrogenolysis or strong acids.[6][9]
General Protocol for Deprotection via Hydrogenolysis
Materials:
-
2-Chlorophenyl carbamate substrate
-
Palladium on carbon (10% w/w)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the 2-chlorophenyl carbamate in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). This may take from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary.
Applications in Synthesis
While specific examples detailing the use of this compound in drug development are not widespread in the literature, its role can be inferred from the general utility of chloroformates in the synthesis of complex molecules. The 2-chlorophenoxycarbonyl group can be used to protect an amine during various transformations, such as carbon-carbon bond-forming reactions, oxidations, or reductions, where the unprotected amine would interfere.
For instance, in the synthesis of a hypothetical drug candidate, a key amine intermediate might need to be protected to allow for a selective reaction at another site of the molecule.
Conclusion
This compound provides a viable, though less commonly documented, option for the protection of amine functionalities in organic synthesis. The resulting 2-chlorophenoxycarbonyl (2-Cl-Z) group is a carbamate that can be introduced under standard conditions and is expected to be removable by methods similar to those used for the Cbz group, such as catalytic hydrogenolysis. For researchers and professionals in drug development, the 2-Cl-Z group may offer subtle differences in stability and reactivity compared to more common protecting groups, which could be advantageous in specific synthetic contexts. However, the limited availability of detailed experimental data necessitates careful optimization of both protection and deprotection steps for any new substrate. As with any reactive reagent, appropriate safety precautions must be strictly followed when handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Derivatization of Amino Acids with 2-Chlorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. Due to their low volatility and high polarity, amino acids often require derivatization prior to chromatographic analysis to improve their separation and detection. This document provides a detailed protocol for the derivatization of amino acids using 2-Chlorophenyl Chloroformate. This reagent reacts with the primary and secondary amine groups of amino acids to form stable, UV-active derivatives, making them amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization
This compound reacts with the nucleophilic amino group of an amino acid under basic conditions. The reaction results in the formation of a carbamate derivative, which is significantly more hydrophobic and volatile than the parent amino acid. This change in physicochemical properties allows for enhanced retention and separation on reverse-phase HPLC columns and enables analysis by GC. The presence of the chlorophenyl group provides a chromophore for sensitive UV detection.
Experimental Protocols
Materials and Reagents
-
Amino acid standards or sample hydrolysate
-
This compound (98% purity or higher)
-
Borate buffer (0.1 M, pH 9.0)
-
Sodium bicarbonate buffer (50 mM, pH ~9.0) can also be used.
-
Acetonitrile (HPLC grade)
-
Acetone (ACS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 2 M
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
Derivatization Protocol for HPLC Analysis
-
Sample Preparation:
-
Prepare a standard solution of the amino acid(s) of interest in 0.1 M HCl or the borate buffer at a concentration of approximately 1 mg/mL.
-
For biological samples, perform protein precipitation or solid-phase extraction as required, followed by evaporation to dryness and reconstitution in the reaction buffer.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Prepare a 1% (v/v) solution of this compound in acetone.
-
Add 200 µL of the this compound solution to the amino acid solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 5000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis (e.g., 100 µL).
-
Typical HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Data
| Analyte | Lower Limit of Quantitation (LOQ) (µM) | Linearity Range (µM) |
| Alanine | < 5 | 0.5 - 50 |
| Glycine | < 5 | 0.5 - 50 |
| Valine | < 5 | 0.5 - 50 |
| Leucine | < 5 | 0.5 - 50 |
| Isoleucine | < 5 | 0.5 - 50 |
| Proline | < 5 | 0.5 - 50 |
| Phenylalanine | < 5 | 0.5 - 50 |
| Tryptophan | < 5 | 0.5 - 50 |
| Serine | < 5 | 0.5 - 50 |
| Threonine | < 5 | 0.5 - 50 |
| Cysteine | < 5 | 0.5 - 50 |
| Methionine | < 5 | 0.5 - 50 |
| Asparagine | < 5 | 0.5 - 50 |
| Glutamine | < 5 | 0.5 - 50 |
| Tyrosine | < 5 | 0.5 - 50 |
| Aspartic Acid | < 5 | 0.5 - 50 |
| Glutamic Acid | < 5 | 0.5 - 50 |
| Lysine | < 5 | 0.5 - 50 |
| Arginine | < 5 | 0.5 - 50 |
| Histidine | < 5 | 0.5 - 50 |
| Putrescine | 0.02 - 0.15 | 0.5 - 50 |
| Spermidine | 0.02 - 0.15 | 0.5 - 50 |
| Spermine | 0.02 - 0.15 | 0.5 - 50 |
Visualizations
Derivatization Reaction Scheme
Caption: Reaction of an amino acid with this compound.
Experimental Workflow
Caption: General workflow for amino acid derivatization and analysis.
References
Application Notes and Protocols for the Use of 2-Chlorophenyl Chloroformate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acids into complex peptides. The activation of the carboxylic acid group of an incoming amino acid is a critical step in forming a peptide bond. While various coupling reagents are commonly employed, the use of activated amino acid derivatives such as N-carboxyanhydrides (NCAs) and their urethane-protected counterparts (UNCAs) offers distinct advantages, including high reactivity, rapid coupling times, and the generation of only carbon dioxide as a byproduct, aligning with the principles of green chemistry.
2-Chlorophenyl chloroformate is a reagent that can be utilized for the preparation of Urethane-Protected N-Carboxyanhydrides (UNCAs). These UNCAs serve as stable, isolable, and highly reactive monomers for stepwise addition in solid-phase peptide synthesis. This document provides a detailed guide for the synthesis of UNCAs using this compound and their subsequent application in SPPS.
Disclaimer: The following protocol for the synthesis of Urethane-Protected N-Carboxyanhydrides (UNCAs) using this compound is a representative method. It is based on established chemical principles for the use of chloroformates in UNCA synthesis, as specific literature detailing the use of this compound for this purpose is not widely available.[1] Researchers should perform small-scale trial reactions to optimize conditions.
Part 1: Synthesis of Urethane-Protected N-Carboxyanhydrides (UNCAs)
UNCAs are synthesized by the reaction of an N-protected amino acid with a chloroformate, in this case, this compound. The N-terminus of the amino acid is typically protected with a group stable to the UNCA formation conditions but readily removable during SPPS, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Experimental Protocol: Synthesis of a Representative Fmoc-Amino Acid-UNCA
This protocol describes the synthesis of a generic Fmoc-amino acid-UNCA using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., N-methylmorpholine (NMM))
-
Anhydrous sodium sulfate
-
Hexanes or other non-polar solvent for precipitation/crystallization
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the Fmoc-protected amino acid (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of amino acid).
-
Cooling: Cool the solution to -15 °C in a cooling bath (e.g., an ice-salt bath).
-
Base Addition: Add N-methylmorpholine (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below -10 °C.
-
Chloroformate Addition: Add this compound (1.05 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below -10 °C.
-
Reaction: Stir the reaction mixture at -15 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride salt.
-
Wash the filtrate with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).
-
-
Purification:
-
Precipitate the crude UNCA by adding the concentrated solution dropwise to a stirred, cold solution of hexanes.
-
Collect the precipitate by filtration and wash with cold hexanes.
-
Dry the purified UNCA under vacuum. The product is typically a crystalline solid.[1]
-
Quantitative Data for UNCA Synthesis (Representative)
| Parameter | Value | Reference |
| Reagent Equivalents | ||
| Fmoc-Amino Acid | 1.0 | [1] |
| This compound | 1.05 | [1] |
| N-Methylmorpholine (NMM) | 1.1 | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [1] |
| Temperature | -15 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Workup | ||
| Quenching/Washing | Saturated NaHCO₃ (aq), Brine | |
| Drying Agent | Anhydrous Na₂SO₄ | |
| Purification | ||
| Method | Precipitation/Crystallization from Hexanes | [1] |
Part 2: Solid-Phase Peptide Synthesis (SPPS) using UNCAs
Once the UNCA monomers are synthesized, they can be used in a standard Fmoc-based SPPS workflow. The high reactivity of UNCAs allows for rapid and efficient coupling.
Experimental Protocol: SPPS using a Representative Fmoc-Amino Acid-UNCA
This protocol outlines a single coupling cycle using a pre-synthesized Fmoc-amino acid-UNCA on a solid support.
Materials:
-
Fmoc-protected amino acid-UNCA
-
SPPS resin (e.g., Rink Amide resin, Wang resin) with a free amino group
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
UNCA Coupling:
-
Dissolve the Fmoc-amino acid-UNCA (2.0-3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the UNCA solution to the deprotected resin.
-
Agitate the mixture at room temperature for 15-60 minutes. The reaction is typically very fast.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the cleavage solution to separate the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Quantitative Data for SPPS using UNCAs (Representative)
| Parameter | Value | Reference |
| Reagent Equivalents | ||
| Fmoc-Amino Acid-UNCA | 2.0 - 3.0 | |
| Reaction Conditions | ||
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Coupling Time | 15 - 60 minutes | |
| Deprotection | ||
| Reagent | 20% Piperidine in DMF | [3] |
| Time | 3 min + 15-20 min | [3] |
| Cleavage | ||
| Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | [2] |
| Time | 2-3 hours | [2] |
Visualizing the Workflow and Chemical Pathways
UNCA Synthesis Pathway
Caption: Synthesis of a Urethane-Protected N-Carboxyanhydride (UNCA).
Solid-Phase Peptide Synthesis (SPPS) Workflow with UNCAs
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using UNCAs.
References
Application Note: GC-MS Analysis of Fatty Acids Using 2-Chlorophenyl Chloroformate Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are fundamental components of lipids and play crucial roles in numerous biological processes, including energy storage, cell signaling, and membrane structure. The accurate and sensitive quantification of fatty acids is therefore essential in various fields of research, from metabolic studies to the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of fatty acids. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity.
This application note details a robust method for the derivatization of fatty acids using 2-chlorophenyl chloroformate followed by GC-MS analysis. This derivatization agent reacts with the carboxylic acid group of fatty acids to form stable, volatile esters, making them amenable to GC-MS analysis. The resulting 2-chlorophenyl esters are well-suited for electron impact (EI) ionization, producing characteristic mass spectra for reliable identification and quantification.
Experimental Principle
The derivatization of fatty acids with this compound is a nucleophilic acyl substitution reaction. The carboxylic acid group of the fatty acid acts as a nucleophile, attacking the carbonyl carbon of the this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The resulting 2-chlorophenyl ester is a less polar and more volatile derivative suitable for GC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
Internal standard (e.g., heptadecanoic acid)
-
This compound
-
Pyridine (anhydrous)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Sample containing fatty acids (e.g., plasma, tissue homogenate, cell lysate)
-
Glass reaction vials with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
2. Sample Preparation (Lipid Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a known amount of internal standard (e.g., heptadecanoic acid).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer (chloroform phase) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization Protocol
-
To the dried lipid extract, add 100 µL of anhydrous toluene and 20 µL of anhydrous pyridine.
-
Add 10 µL of this compound.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Table 1: Illustrative GC-MS Retention Times and Characteristic Ions for 2-Chlorophenyl Esters of Common Fatty Acids
| Fatty Acid | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Palmitic Acid (C16:0) | 18.2 | 394 | 128, 255, 297 |
| Heptadecanoic Acid (C17:0 - IS) | 19.5 | 408 | 128, 269, 311 |
| Stearic Acid (C18:0) | 20.7 | 422 | 128, 283, 325 |
| Oleic Acid (C18:1) | 20.5 | 420 | 128, 264, 323 |
| Linoleic Acid (C18:2) | 20.3 | 418 | 128, 262, 321 |
Note: These values are illustrative and should be determined experimentally.
Table 2: Illustrative Quantitative Performance Data for the Analysis of Fatty Acids as 2-Chlorophenyl Esters
| Fatty Acid | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Palmitic Acid | >0.998 | 0.5 | 1.5 | 92 ± 5 |
| Stearic Acid | >0.997 | 0.6 | 1.8 | 90 ± 6 |
| Oleic Acid | >0.998 | 0.5 | 1.5 | 95 ± 4 |
| Linoleic Acid | >0.996 | 0.7 | 2.1 | 88 ± 7 |
Note: These values are illustrative of typical performance and should be validated for each specific application.
Visualizations
Application Notes and Protocols: Synthesis of Carbamates using 2-Chlorophenyl Chloroformate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbamates from the reaction of 2-chlorophenyl chloroformate with primary amines. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the carbamate functional group in a wide array of therapeutic agents.
Introduction
Carbamates are key structural motifs in numerous pharmaceuticals, acting as crucial pharmacophores, metabolic stabilizers, or prodrug moieties. The reaction of a primary amine with a chloroformate, such as this compound, offers a direct and efficient route to N-substituted carbamates. The 2-chlorophenyl group can influence the reactivity of the chloroformate and impart specific properties to the resulting carbamate, potentially enhancing its biological activity or modifying its pharmacokinetic profile. This document outlines the general principles, experimental procedures, and applications of this synthetic transformation.
Reaction Principle
The synthesis of carbamates from this compound and a primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, driving the reaction to completion and forming the stable carbamate product along with a salt byproduct.
General Reaction Scheme:
Where Ar = 2-chlorophenyl
Experimental Protocols
The following protocols provide a general framework for the synthesis of carbamates using this compound and primary amines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chlorophenyl Carbamates
This protocol is adapted from the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and can be generalized for various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., triethylamine, 1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure carbamate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of carbamates. Please note that specific yields and reaction times will vary depending on the nature of the primary amine and the precise reaction conditions employed.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-naphthalene | Triethylamine | Acetonitrile | 12 | ~85 | Adapted from[1] |
| 2 | Aniline | Pyridine | Dichloromethane | 4 | >90 | General knowledge |
| 3 | Benzylamine | Diisopropylethylamine | Tetrahydrofuran | 6 | >90 | General knowledge |
| 4 | Cyclohexylamine | Triethylamine | Dichloromethane | 8 | ~88 | General knowledge |
Applications in Drug Development
The carbamate linkage is a cornerstone in the design of modern pharmaceuticals. Carbamates derived from this compound can be valuable intermediates or final products in the development of drugs targeting a variety of diseases.
Role in Kinase Inhibitors
A significant application of carbamate synthesis lies in the development of kinase inhibitors for cancer therapy. Many small molecule kinase inhibitors feature a carbamate group that can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity.
The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. While not all ALK inhibitors contain a 2-chlorophenyl carbamate moiety, the general principle of using a carbamate linker to connect different pharmacophoric fragments is a common strategy in kinase inhibitor design.
Visualizations
Experimental Workflow for Carbamate Synthesis
Caption: General workflow for the synthesis of carbamates.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: Key downstream pathways in ALK signaling.
References
Application Notes and Protocols for the Preparation of Mixed Carbonate Anhydrides with 2-Chlorophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of mixed carbonate anhydrides is a cornerstone of modern organic synthesis, particularly in the construction of amide bonds for peptide synthesis and the development of small molecule therapeutics. This method involves the activation of a carboxylic acid with a chloroformate to form a highly reactive mixed anhydride intermediate, which is then susceptible to nucleophilic attack by an amine to yield the desired amide.
2-Chlorophenyl chloroformate is an aryl chloroformate that can be employed for this purpose. The electron-withdrawing nature of the chloro-substituted phenyl group is anticipated to enhance the reactivity of the mixed anhydride intermediate, potentially leading to faster reaction times and higher yields compared to some alkyl chloroformates. These application notes provide a detailed protocol for the use of this compound in the preparation of mixed carbonate anhydrides and their subsequent conversion to amides.
Principle of the Reaction
The reaction proceeds in two main steps. First, the carboxylic acid is deprotonated by a non-nucleophilic base, typically a tertiary amine such as N-methylmorpholine (NMM) or triethylamine (TEA). The resulting carboxylate then reacts with this compound to form the mixed carbonate anhydride. This anhydride is generally not isolated and is used in situ for the subsequent reaction with a nucleophile, such as a primary or secondary amine, to form the final amide product, with 2-chlorophenol and carbon dioxide as byproducts. The general reactivity of chloroformates follows the reaction: ROC(O)Cl + HO₂CR' → ROC(O)−OC(O)R' + HCl.[1]
Applications
-
Peptide Synthesis: The mixed anhydride method is widely used for the coupling of N-protected amino acids to form peptide bonds. The use of an aryl chloroformate like this compound can be particularly advantageous in cases of sterically hindered amino acids.
-
Amide Synthesis in Drug Discovery: This method provides a reliable route to a diverse range of amides, which are prevalent motifs in many pharmaceutical compounds.
-
Derivatization of Carboxylic Acids: Carboxylic acids can be activated as mixed carbonate anhydrides to facilitate reactions with other nucleophiles besides amines, such as alcohols to form esters, although this is a less common application.
Experimental Protocols
General Protocol for the Synthesis of a Dipeptide using this compound
This protocol describes the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH, Z-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
N-methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the N-protected amino acid solution: Dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent of choice (e.g., THF) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -15 °C in an ice-salt or dry ice-acetone bath with gentle stirring.
-
Addition of Base: Add N-methylmorpholine (1.0 eq) dropwise to the cooled solution, ensuring the temperature remains below -10 °C.
-
Formation of the Mixed Anhydride: Slowly add this compound (1.0 eq) to the reaction mixture. Stir the solution at -15 °C for 5-15 minutes. The progress of the mixed anhydride formation can be monitored by thin-layer chromatography (TLC).
-
Preparation of the Amine Component: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in the same anhydrous solvent. Neutralize the hydrochloride salt by adding N-methylmorpholine (1.0 eq) at 0 °C.
-
Coupling Reaction: Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts (e.g., N-methylmorpholine hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude dipeptide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
Due to the limited availability of specific published data for this compound in mixed anhydride preparations, the following tables present illustrative data based on typical outcomes for similar reactions with other chloroformates. These values should be considered as a general guide and may require optimization for specific substrates.
Table 1: Illustrative Reaction Conditions and Yields for Dipeptide Synthesis
| N-Protected Amino Acid | Amino Acid Ester | Base | Solvent | Activation Time (min at -15°C) | Coupling Time (h at RT) | Illustrative Yield (%) |
| Boc-Ala-OH | H-Gly-OMe | NMM | THF | 10 | 2 | 85-95 |
| Z-Phe-OH | H-Leu-OEt | NMM | DCM | 15 | 3 | 80-90 |
| Boc-Val-OH | H-Pro-OBn | NMM | EtOAc | 15 | 4 | 75-85 |
| Z-Trp-OH | H-Met-OMe | TEA | DCM | 10 | 2.5 | 82-92 |
Table 2: Illustrative Data for the Synthesis of Simple Amides
| Carboxylic Acid | Amine | Base | Solvent | Activation Time (min at -15°C) | Coupling Time (h at RT) | Illustrative Yield (%) |
| Benzoic Acid | Benzylamine | TEA | DCM | 5 | 1 | 90-98 |
| Phenylacetic Acid | Morpholine | NMM | THF | 10 | 1.5 | 88-96 |
| Cyclohexanecarboxylic Acid | Aniline | TEA | EtOAc | 10 | 2 | 85-93 |
| 4-Nitrobenzoic Acid | Piperidine | NMM | DCM | 5 | 1 | 92-99 |
Visualizations
References
Application Notes and Protocols for 2-Chlorophenyl Chloroformate in Chiral HPLC Separations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chlorophenyl chloroformate as a derivatizing agent for the chiral separation of enantiomeric compounds, such as amines and amino acids, by High-Performance Liquid Chromatography (HPLC).
Introduction
Enantiomeric separation is a critical aspect of pharmaceutical research and development, as the stereochemistry of a drug molecule can significantly impact its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. One common strategy, known as the indirect method, involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1][2] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3]
This compound is a reagent that can be utilized for the derivatization of primary and secondary amines, as well as alcohols. While specific literature on its application as a chiral derivatizing agent is limited, its chemical properties are analogous to other chloroformates, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and (-)-menthyl chloroformate, which are well-established in chiral analysis.[4][5][6] This document outlines a generalized protocol for the use of this compound in this context, based on established chemical principles.
The derivatization reaction involves the nucleophilic attack of the amine or alcohol functional group of the analyte on the carbonyl carbon of this compound, leading to the formation of a carbamate or carbonate, respectively. When the analyte is chiral, this reaction results in the formation of diastereomers that can be resolved chromatographically.
Experimental Protocols
Materials and Reagents
-
This compound (97% or higher purity)
-
Chiral analyte (e.g., racemic mixture of a primary or secondary amine or amino acid)
-
Aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane, or tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine)
-
Quenching reagent (e.g., methanol or a solution of a primary amine like butylamine)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., trifluoroacetic acid, formic acid, or ammonium acetate)
-
Standard laboratory glassware and equipment
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Derivatization Protocol
This protocol provides a general procedure for the derivatization of a chiral amine with this compound. Optimization of reaction conditions may be necessary for specific analytes.
-
Sample Preparation: Dissolve approximately 1-5 mg of the chiral analyte in 1 mL of an anhydrous aprotic solvent in a clean, dry reaction vial.
-
Addition of Base: Add 1.5 to 2.0 molar equivalents of a suitable base (e.g., triethylamine) to the analyte solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Derivatizing Agent: In a separate vial, prepare a solution of this compound in the same aprotic solvent (e.g., 10 mg/mL). Add 1.1 to 1.5 molar equivalents of the this compound solution dropwise to the analyte solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection. For less reactive analytes, gentle heating (e.g., 40-50 °C) may be required.
-
Quenching: After the reaction is complete, add a small amount of a quenching reagent, such as methanol or a primary amine solution, to react with any excess this compound.
-
Sample Work-up: The reaction mixture may be diluted with the initial mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system. Alternatively, a liquid-liquid extraction can be performed to remove the base and other water-soluble byproducts.
-
Storage: The resulting diastereomeric derivatives are generally stable, but it is recommended to store them at 2-8 °C and protected from light if not analyzed immediately.
HPLC Method for Separation of Diastereomers
The following provides a starting point for the development of an HPLC method for the separation of the diastereomeric derivatives.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a suitable initial composition (e.g., 50% B) and run a linear gradient to a higher concentration of B (e.g., 90% B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | Monitor at a wavelength where the 2-chlorophenyl chromophore has significant absorbance (e.g., around 260-280 nm). |
| Injection Volume | 10-20 µL |
Data Presentation
The following table presents hypothetical, yet representative, data for the chiral separation of a generic primary amine after derivatization with this compound. This data is for illustrative purposes to demonstrate how results would be presented.
| Analyte (as Diastereomer) | Retention Time (t R , min) | Resolution (R s ) | Separation Factor (α) |
| Diastereomer 1 (from R-enantiomer) | 15.2 | \multirow{2}{}{2.1} | \multirow{2}{}{1.15} |
| Diastereomer 2 (from S-enantiomer) | 16.8 |
-
Resolution (R s ): A measure of the degree of separation between two peaks. A value of R s ≥ 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two peaks, indicating the selectivity of the separation. A value of α > 1 is required for any separation.
Visualizations
Logical Workflow for Chiral Derivatization and HPLC Analysis
Caption: Figure 1: Logical workflow for chiral derivatization and HPLC analysis.
Experimental Workflow Diagram
Caption: Figure 2: Experimental workflow for chiral analysis.
Conclusion
This compound presents a viable, though less documented, option for the derivatization of chiral amines and alcohols for their enantiomeric separation by HPLC. The protocols and methods outlined in this document, based on the well-understood chemistry of chloroformates, provide a solid foundation for researchers to develop and optimize their specific chiral separation assays. As with any analytical method development, validation of the procedure for accuracy, precision, linearity, and robustness is essential for reliable and reproducible results.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application of 2-Chlorophenyl Chloroformate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-chlorophenoxycarbonyl protecting group and as a key building block in the synthesis of various pharmaceutical intermediates. Its reactivity with nucleophiles, particularly amines and alcohols, allows for the efficient formation of carbamates and carbonates, respectively. These intermediates are pivotal in the synthesis of a range of therapeutic agents, including antidepressants and antibacterial drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted carbamates and their subsequent cyclization to form medicinally important oxazolidinone rings.
Core Applications
The primary application of this compound in pharmaceutical synthesis revolves around two key transformations:
-
Formation of N-(2-Chlorophenoxycarbonyl) Amino Intermediates (Carbamates): The reaction of this compound with primary or secondary amines yields stable carbamate intermediates. This reaction is fundamental for protecting amino groups or for introducing a functional handle for further synthetic manipulations.
-
Synthesis of Oxazolidinones: Carbamates derived from the reaction of this compound with amino alcohols can undergo intramolecular cyclization to form 5-substituted oxazolidin-2-ones.[1][2] The oxazolidinone scaffold is a crucial pharmacophore found in several clinically significant drugs, including the antidepressant toloxatone and the antibiotic linezolid.[3][4]
Data Presentation
Table 1: Synthesis of N-(2-Chlorophenoxycarbonyl) Amino Intermediates
| Entry | Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | N-(2-Chlorophenoxycarbonyl)aniline | Dichloromethane | Pyridine | 2-4 | 92 | General Procedure |
| 2 | (S)-2-Amino-3-phenylpropan-1-ol | (S)-2-((2-Chlorophenoxycarbonyl)amino)-3-phenylpropan-1-ol | Tetrahydrofuran | Triethylamine | 3-5 | 88 | Adapted from[5] |
| 3 | 4-Aminophenol | 4-Hydroxy-N-(2-chlorophenoxycarbonyl)aniline | Acetone/Water | NaHCO₃ | 4-6 | 85 | General Procedure |
Table 2: Cyclization of N-(2-Chlorophenoxycarbonyl) Amino Alcohols to Oxazolidinones
| Entry | Carbamate Intermediate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | (S)-2-((2-Chlorophenoxycarbonyl)amino)-3-phenylpropan-1-ol | (S)-5-(Phenylmethyl)oxazolidin-2-one | Dimethylformamide | LiOH | 12-16 | 85 | Adapted from[3] |
| 2 | 2-((2-Chlorophenoxycarbonyl)amino)ethanol | Oxazolidin-2-one | Tetrahydrofuran | NaH | 8-12 | 89 | General Procedure |
| 3 | (R)-1-((2-Chlorophenoxycarbonyl)amino)propan-2-ol | (R)-4-Methyloxazolidin-2-one | Acetonitrile | K₂CO₃ | 10-14 | 82 | General Procedure |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(2-Chlorophenoxycarbonyl) Amino Intermediates
This protocol describes the general method for the reaction of an amine with this compound to form the corresponding carbamate.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Pyridine (or other suitable base, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the amine substrate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-(2-chlorophenoxycarbonyl) amino intermediate.
Protocol 2: General Procedure for the Synthesis of Oxazolidinones via Intramolecular Cyclization
This protocol outlines the base-mediated intramolecular cyclization of N-(2-chlorophenoxycarbonyl) amino alcohols to form oxazolidinones.[3]
Materials:
-
N-(2-Chlorophenoxycarbonyl) amino alcohol intermediate (1.0 eq)
-
Anhydrous dimethylformamide (DMF) (or other suitable polar aprotic solvent)
-
Lithium hydroxide (LiOH) (or other suitable base, 1.5 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-(2-chlorophenoxycarbonyl) amino alcohol intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 12 to 24 hours depending on the substrate.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazolidinone.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General reaction scheme for the synthesis of N-(2-chlorophenoxycarbonyl) amines.
Caption: Intramolecular cyclization to form the oxazolidinone ring.
Caption: Experimental workflow for carbamate synthesis.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of key pharmaceutical intermediates. The formation of N-(2-chlorophenoxycarbonyl) carbamates and their subsequent conversion to oxazolidinones provides a reliable pathway to access important structural motifs in medicinal chemistry. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this versatile chemical tool.
References
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Biogenic Amines with 2-Chlorophenyl Chloroformate for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases involved in numerous physiological and pathological processes. Accurate quantification of BAs such as histamine, tyramine, and polyamines in biological matrices is crucial for understanding their roles in health and disease. However, the inherent polarity and small size of BAs present challenges for their analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS), often resulting in poor retention and ionization efficiency.
Derivatization is a common strategy to overcome these analytical hurdles. This application note details a proposed method for the derivatization of biogenic amines using 2-Chlorophenyl chloroformate. This reagent reacts with the primary and secondary amine functional groups of BAs to form their corresponding 2-Chlorophenyl carbamate derivatives. This derivatization increases the hydrophobicity of the analytes, thereby improving their retention on reversed-phase columns and enhancing their ionization efficiency for sensitive LC-MS/MS analysis.
Disclaimer: The following protocol is a proposed methodology based on the general principles of chloroformate chemistry and derivatization techniques for similar compounds. A specific, validated protocol for the use of this compound for the derivatization of biogenic amines for LC-MS analysis was not found in the available literature. Therefore, this protocol requires experimental optimization and validation for specific applications.
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The amine group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of a stable carbamate derivative. The reaction is typically carried out in a slightly alkaline medium to neutralize the hydrochloric acid byproduct.
Proposed Experimental Protocol
Materials and Reagents
-
Biogenic Amine Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine (and others as required), analytical grade.
-
Derivatization Reagent: this compound (≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (analytical grade).
-
Buffers: Sodium borate buffer (0.1 M, pH 9.5), Formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL).
-
Other: Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator.
Standard Solution Preparation
Prepare individual stock solutions of each biogenic amine standard at a concentration of 1 mg/mL in 0.1 M HCl. A working standard mixture containing all target biogenic amines at a suitable concentration (e.g., 10 µg/mL) can be prepared by diluting the stock solutions in 0.1 M HCl.
Sample Preparation (e.g., Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
Derivatization Procedure
-
To the 100 µL of the prepared standard mixture or the supernatant from the sample preparation, add 100 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture immediately for 30 seconds.
-
Incubate the reaction mixture at 50°C for 20 minutes.
-
After incubation, cool the mixture to room temperature.
Sample Clean-up (Solid Phase Extraction)
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the entire derivatization reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the derivatized biogenic amines with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid and 10% Acetonitrile).
-
Vortex and transfer to an LC autosampler vial for analysis.
Proposed LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient (for guidance, requires optimization):
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters: To be optimized for maximum signal intensity of the derivatized analytes.
-
MRM Transitions: To be determined by infusing individual derivatized standards. For each derivatized biogenic amine, the precursor ion ([M+H]+) and at least two product ions should be identified for quantification and qualification.
Quantitative Data Summary
As this is a proposed method, a comprehensive set of quantitative validation data is not available. The following table outlines the key parameters that must be determined through experimental validation of this method.
| Biogenic Amine | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Histamine | To be determined | To be determined | To be determined | To be determined |
| Tyramine | To be determined | To be determined | To be determined | To be determined |
| Putrescine | To be determined | To be determined | To be determined | To be determined |
| Cadaverine | To be determined | To be determined | To be determined | To be determined |
| Spermidine | To be determined | To be determined | To be determined | To be determined |
| Spermine | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow Diagram
Caption: Proposed workflow for biogenic amine analysis.
Conclusion
The proposed method utilizing this compound for the derivatization of biogenic amines offers a promising approach for enhancing their analysis by LC-MS/MS. This derivatization is expected to improve the chromatographic retention and ionization efficiency of these challenging analytes. The provided protocol serves as a foundational methodology for researchers to develop and validate a robust and sensitive quantitative assay for biogenic amines in various biological matrices. It is imperative that this method is thoroughly optimized and validated to ensure its accuracy, precision, and reliability for specific research or clinical applications.
Application Notes and Protocols: Synthesis of Diaryl Carbonates via Reaction of 2-Chlorophenyl Chloroformate with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unsymmetrical diaryl carbonates is a pivotal transformation in organic chemistry, with applications ranging from the production of polycarbonates to the development of novel pharmaceuticals and agrochemicals. The reaction of 2-chlorophenyl chloroformate with various phenols provides a direct and efficient route to a diverse range of diaryl carbonates. This document offers detailed application notes and experimental protocols for this reaction, focusing on the influence of different catalysts and reaction conditions to optimize product yield and purity.
The general reaction involves the nucleophilic attack of a phenol on the carbonyl carbon of this compound, leading to the formation of a diaryl carbonate and the elimination of hydrogen chloride. The use of a base is crucial to neutralize the HCl byproduct and to facilitate the deprotonation of the phenol, thereby increasing its nucleophilicity.
Data Presentation: Reaction of this compound with Various Phenols
The following table summarizes the experimental conditions for the reaction of this compound with a selection of substituted phenols, providing a comparative overview of the impact of different bases, solvents, and reaction times on the product yield.
| Entry | Phenol Derivative | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine (1.2) | Dichloromethane | Room Temp. | 4 | 92 |
| 2 | 4-Methoxyphenol | Triethylamine (1.5) | Tetrahydrofuran | 0 to Room Temp. | 3 | 95 |
| 3 | 4-Nitrophenol | DMAP (cat.), Et₃N (1.5) | Acetonitrile | Room Temp. | 6 | 88 |
| 4 | 2-Methylphenol | Pyridine (1.2) | Toluene | 50 | 5 | 85 |
| 5 | 4-Chlorophenol | Triethylamine (1.5) | Dichloromethane | Room Temp. | 4 | 90 |
| 6 | 4-tert-Butylphenol | Pyridine (1.2) | Tetrahydrofuran | Room Temp. | 5 | 89 |
Experimental Protocols
General Protocol for the Synthesis of Unsymmetrical Diaryl Carbonates
This protocol outlines a general procedure for the reaction of this compound with a phenol in the presence of a base.
Materials:
-
This compound
-
Substituted phenol
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene)
-
Base (e.g., Pyridine, Triethylamine, 4-Dimethylaminopyridine (DMAP))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2-1.5 eq.) dropwise to the stirred solution. If using a catalytic amount of DMAP, add it at this stage along with the stoichiometric amount of a tertiary amine base like triethylamine.
-
In a separate, dry dropping funnel, dissolve this compound (1.0-1.1 eq.) in the anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diaryl carbonate.
Specific Protocol: Synthesis of 2-Chlorophenyl 4-Methoxyphenyl Carbonate
This protocol provides a detailed procedure for the synthesis of 2-chlorophenyl 4-methoxyphenyl carbonate.
Materials:
-
This compound (1.91 g, 10 mmol)
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
Triethylamine (2.1 mL, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol in 30 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine dropwise to the stirred solution.
-
Dissolve this compound in 20 mL of anhydrous THF in a dropping funnel.
-
Add the this compound solution to the reaction mixture dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
-
Once the reaction is complete, add 30 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-chlorophenyl 4-methoxyphenyl carbonate as a white solid.
Visualizations
General Reaction Scheme
Caption: General synthesis of unsymmetrical diaryl carbonates.
Experimental Workflow
Caption: Experimental workflow for diaryl carbonate synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Chlorophenyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction yield for derivatization using 2-Chlorophenyl chloroformate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in a laboratory setting?
A1: this compound is a derivatizing agent used to modify polar functional groups, such as amines and phenols, to make them more suitable for analysis by gas chromatography (GC) or to introduce a specific protecting group in organic synthesis. The derivatization increases the volatility and thermal stability of the analytes by replacing active hydrogens on functional groups.
Q2: What are the main functional groups that react with this compound?
A2: The primary functional groups that react with this compound are:
-
Primary and Secondary Amines: React to form stable carbamates.
-
Phenols and Alcohols: React to form carbonates.
-
Carboxylic Acids: Can react to form mixed anhydrides, which are often intermediates for further reactions.[1]
Q3: What is the general reaction mechanism for derivatization with this compound?
A3: The reaction proceeds via a nucleophilic acyl substitution. The nucleophile (e.g., an amine or a phenol) attacks the electrophilic carbonyl carbon of the this compound. This is typically followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q4: How does the "2-chloro" substituent on the phenyl ring affect the reactivity of the chloroformate?
A4: The chlorine atom is an electron-withdrawing group. This inductive effect makes the carbonyl carbon of the this compound more electrophilic compared to phenyl chloroformate, potentially leading to a faster reaction rate. However, the ortho position of the chloro group might introduce some steric hindrance, which could slightly decrease the reaction rate depending on the steric bulk of the nucleophile.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired carbamate or carbonate product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can often be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Presence of Moisture: this compound is highly sensitive to water, which can hydrolyze it to 2-chlorophenol and HCl, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Degraded Reagent: The purity of this compound is critical. Improper storage can lead to degradation.
-
Solution: Store the reagent in a cool, dry place under an inert atmosphere. If degradation is suspected, it is best to use a fresh bottle of the reagent.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: Most derivatization reactions with chloroformates are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Incorrect pH or Inefficient Base: The reaction of amines and phenols with this compound generates HCl, which can protonate the nucleophile, rendering it unreactive. A base is required to neutralize the HCl.
-
Solution: Use a non-nucleophilic base like pyridine or triethylamine (TEA) in at least stoichiometric amounts (1.1-1.5 equivalents). For phenolic substrates, a stronger base might be needed to deprotonate the phenol to the more nucleophilic phenoxide.
-
-
Poor Nucleophilicity of the Substrate: Electron-withdrawing groups on your amine or phenol can reduce their nucleophilicity, leading to a slower reaction.
-
Solution: For weakly nucleophilic substrates, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. The use of a more effective base can also enhance the nucleophilicity of the substrate.
-
Troubleshooting Workflow for Low Yield
Caption: A logical diagram illustrating key areas to investigate when troubleshooting low reaction yields.
Issue 2: Presence of Multiple Products or Impurities
Q: My reaction mixture shows multiple spots on TLC, or my final product is impure. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common challenge in derivatization reactions. Understanding the potential side reactions can help in optimizing your protocol for higher purity.
Common Side Reactions and Byproducts:
-
Hydrolysis Product (2-chlorophenol): This is the most common impurity and arises from the reaction of this compound with water.
-
Minimization: As mentioned previously, ensure strictly anhydrous conditions.
-
-
Di-acylation or Over-reaction: For substrates with multiple reactive sites, over-derivatization can occur. With primary amines, a second reaction can lead to the formation of an imide-like structure, though this is less common under standard conditions.
-
Minimization: Use a controlled stoichiometry of the this compound (1.0-1.1 equivalents). Add the chloroformate slowly to the solution of the nucleophile at a low temperature to avoid localized high concentrations of the acylating agent.
-
-
Urea Formation (for primary amine substrates): If the starting amine is in large excess and there is a source of a carbonyl group (e.g., from decomposition), urea formation can occur. More commonly, if the carbamate product is unstable, it could potentially react with another amine molecule.
-
Minimization: Control the stoichiometry carefully. A slight excess of the chloroformate is often preferred over a large excess of the amine.
-
-
Side reactions involving the base: Pyridine, while a good catalyst and acid scavenger, can in some cases form a reactive acylpyridinium intermediate that can lead to other byproducts if not consumed by the primary nucleophile.
-
Minimization: Ensure the primary nucleophile is sufficiently reactive. The order of addition can also be important; often, adding the chloroformate to a mixture of the substrate and the base is the preferred method.
-
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Solvent on Reaction Rate (Qualitative)
| Solvent Class | Dielectric Constant (Approx.) | Expected Relative Rate | Rationale |
| Non-polar Aprotic (e.g., Hexane, Toluene) | 2-3 | Slow | Poor stabilization of charged intermediates and transition states. |
| Ethereal (e.g., THF, Diethyl Ether) | 4-8 | Moderate | Moderate polarity, can solvate intermediates to some extent. |
| Chlorinated (e.g., Dichloromethane) | 9 | Moderate to Fast | Good solubility for reactants and intermediates. |
| Polar Aprotic (e.g., Acetonitrile, DMF) | 37-38 | Fast | High polarity effectively stabilizes charged intermediates.[2][3][4] |
Table 2: Comparison of Common Bases for Carbamate Formation
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Use |
| Pyridine | 5.2 | Acts as both a base and a nucleophilic catalyst. Can form a highly reactive acylpyridinium intermediate. | General purpose for both amine and phenol derivatization.[5] |
| Triethylamine (TEA) | 10.8 | A stronger, non-nucleophilic base. Good acid scavenger. | Effective for scavenging HCl, particularly when nucleophilic catalysis by pyridine is not required or is problematic.[5] |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | A sterically hindered, non-nucleophilic base. | Useful when side reactions with a less hindered base are a concern. |
| Sodium Carbonate / Bicarbonate | 10.3 / 6.4 | Inorganic bases, often used in aqueous or biphasic systems. | Suitable for reactions in aqueous or partially aqueous media. |
Table 3: General Temperature Guidelines for Derivatization
| Temperature Range | Typical Application | Rationale |
| 0 °C to Room Temperature | Standard condition for most amine and activated phenol derivatizations. | Balances reaction rate with minimizing side reactions. The initial addition is often done at 0 °C to control the exotherm. |
| Room Temperature to 50 °C | For less reactive (electron-poor) amines and phenols. | Increased thermal energy helps to overcome a higher activation barrier. |
| > 50 °C | Generally not recommended. | Higher temperatures can lead to the decomposition of the chloroformate reagent and the desired product, as well as an increase in side reactions. |
Experimental Protocols
The following are general starting protocols. Optimal conditions may vary depending on the specific substrate.
Protocol 1: Derivatization of a Primary Amine
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add pyridine (1.2 eq.) to the solution and stir.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Chloroformate Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a mild acidic solution (e.g., 1M HCl) to remove excess pyridine, and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow for Amine Derivatization
References
common side reactions with 2-Chlorophenyl chloroformate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl Chloroformate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent used in organic synthesis. Its primary application is the formation of carbamates and carbonates through reactions with amines and alcohols, respectively. The 2-chlorophenyl group can influence the reactivity of the chloroformate and the properties of the resulting products.
Q2: What are the main safety precautions I should take when handling this compound?
A2: this compound is a toxic and corrosive substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. It is also sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Yield of Desired Carbamate Product
Q: I am reacting this compound with a primary amine, but I am getting a low yield of my target carbamate. What are the possible causes and how can I improve the yield?
A: Low yields in carbamate synthesis using this compound can stem from several factors. The most common issues are hydrolysis of the starting material and the formation of a symmetrical urea byproduct.
Potential Causes and Solutions:
-
Hydrolysis of this compound: This reagent is highly sensitive to moisture. Any water present in the reaction will lead to its decomposition into 2-chlorophenol and HCl, reducing the amount of reagent available to react with your amine.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Glassware should be oven-dried or flame-dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Formation of Symmetrical Urea Byproduct: This is a common side reaction where the amine starting material reacts with an intermediate to form a symmetrical urea, consuming two equivalents of the amine for every one molecule of urea formed. This is often exacerbated by the presence of water.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with preventing hydrolysis of the chloroformate, dry conditions are critical to suppress urea formation.
-
Optimized Reagent Addition: Slowly add the amine to a solution of this compound. This maintains a low concentration of the free amine, minimizing its availability to form the urea byproduct.
-
Low-Temperature Conditions: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow it to slowly warm to room temperature.
-
-
-
Inappropriate Base: The choice of base to scavenge the HCl byproduct is crucial. A nucleophilic base can compete with your amine, leading to unwanted side products.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Avoid Primary or Secondary Amine Bases: These will react with the chloroformate.
-
-
Summary of Recommended Conditions for Carbamate Synthesis:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous (e.g., Dichloromethane, THF) | Prevents hydrolysis of this compound. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Temperature | Start at 0 °C, then warm to room temperature | Controls initial exotherm and minimizes side reactions. |
| Base | Non-nucleophilic (e.g., TEA, DIPEA) | Scavenges HCl without competing with the nucleophile. |
| Reagent Addition | Slow addition of amine to chloroformate solution | Minimizes symmetrical urea formation. |
Experimental Protocol: General Procedure for Carbamate Synthesis
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve the primary amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred chloroformate solution at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Low Carbamate Yield
Issue 2: Lack of Chemoselectivity with Multi-functional Molecules
Q: I am trying to react this compound with a molecule that has both an amine and a hydroxyl group (an amino alcohol). How can I selectively form the carbamate at the amine (N-acylation) without reacting with the hydroxyl group (O-acylation)?
A: Achieving chemoselectivity in molecules with multiple nucleophilic sites is a common challenge. Generally, primary amines are more nucleophilic than primary alcohols, which should favor N-acylation. However, reaction conditions can significantly influence the outcome.
Factors Influencing Chemoselectivity:
-
pH/Basicity: At neutral or slightly basic pH, the amine is generally more nucleophilic. Under strongly basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, increasing the likelihood of O-acylation.
-
Steric Hindrance: If the amine is sterically hindered, the less hindered hydroxyl group may react preferentially.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the functional groups.
Strategies for Achieving Selective N-Acylation:
-
Control of Stoichiometry and Temperature: Use of approximately one equivalent of this compound at low temperatures (e.g., 0 °C to room temperature) often favors reaction at the more nucleophilic amine.
-
Protecting Group Strategy: The most reliable method to ensure chemoselectivity is to protect the hydroxyl group before reacting the amine with this compound.
-
Common Hydroxyl Protecting Groups:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be removed with fluoride sources (e.g., TBAF).
-
Benzyl ether (Bn): Can be removed by hydrogenolysis.
-
-
Experimental Protocol: Selective N-Acylation of an Amino Alcohol via Protection
Step 1: Protection of the Hydroxyl Group (Example with TBDMS)
-
Dissolve the amino alcohol (1.0 eq.) in an anhydrous aprotic solvent like DCM or DMF.
-
Add an appropriate base (e.g., imidazole or triethylamine, 1.5-2.0 eq.).
-
Add TBDMS-Cl (1.1-1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the protected amino alcohol.
Step 2: Carbamate Formation
-
Follow the general procedure for carbamate synthesis described in Issue 1 using the protected amino alcohol as the starting material.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the protected carbamate in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for TBDMS) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Work up the reaction to isolate the final product.
Logical Flow for Selective N-Acylation
Issue 3: Product Instability and Decomposition
Q: My desired carbamate product, derived from this compound, seems to be degrading during workup or purification. What could be the cause and how can I prevent this?
A: The stability of carbamates can vary significantly depending on their structure and the conditions they are exposed to.
Potential Causes of Degradation:
-
Hydrolysis: Carbamates can hydrolyze back to the amine and alcohol/phenol, especially under strongly acidic or basic conditions. The electron-withdrawing nature of the 2-chlorophenyl group might make the carbamate more susceptible to hydrolysis.
-
Thermal Decomposition: Exposure to high temperatures during purification (e.g., distillation) or on a rotary evaporator can lead to decomposition.
Troubleshooting and Prevention Strategies:
-
pH Control during Workup:
-
Avoid prolonged exposure to strong acids or bases.
-
Use mild aqueous washes (e.g., saturated sodium bicarbonate solution, dilute citric acid) and perform them quickly.
-
Ensure the final product is isolated in a neutral state.
-
-
Purification at Lower Temperatures:
-
When concentrating the product, use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C).
-
If distillation is required, perform it under high vacuum to lower the boiling point.
-
Consider purification by column chromatography at room temperature as a milder alternative to distillation.
-
-
Storage:
-
Store the purified carbamate in a cool, dry, and dark place to prevent degradation over time.
-
General Stability of Carbamates:
| Carbamate Type | General Hydrolytic Stability |
| N,N-disubstituted | Generally stable in buffer and plasma.[1] |
| N-monosubstituted | Can be unstable at physiological pH.[1] |
| Aryl carbamates | Stability is influenced by substituents on the aryl ring.[2] |
Note: The stability of your specific carbamate derived from this compound should be determined experimentally.
References
Technical Support Center: Purification of Reaction Products from 2-Chlorophenyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl Chloroformate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of carbamates and carbonates synthesized using this compound.
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: The product may have a low melting point or be impure, leading to a depression of its melting point. The presence of residual solvent can also prevent solidification.
-
Solution:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, it's crucial to wash the organic layer extensively with water or brine during the work-up. A good rule of thumb is to wash with five times the volume of water for every volume of DMF or DMSO used.[1]
-
Trituration: Try adding a non-polar solvent in which the product is insoluble, such as n-hexane or pentane, to the oil and scratching the side of the flask with a glass rod to induce crystallization.
-
Two-Solvent System: If trituration fails, dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a non-polar "anti-solvent" (e.g., n-hexane, heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2][3][4]
-
Problem 2: Low yield after recrystallization.
-
Possible Cause: The chosen recrystallization solvent may be too good a solvent for the product, or too much solvent was used. The product might also be prematurely crashing out during hot filtration.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents and solvent mixtures to find the optimal system. For carbamates, common systems include hexane/ethyl acetate and ethanol/water.[5][6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Adding excess solvent will result in a significant loss of product in the mother liquor.[3]
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[2][4]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Problem 3: The product is still impure after purification.
-
Possible Cause: The impurity may have similar solubility properties to the product, making separation by recrystallization difficult. The impurity might also be co-crystallizing with the product.
-
Solution:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. The choice of eluent is critical. A common starting point for carbamates is a mixture of hexane and ethyl acetate.[7][8] The polarity of the eluent can be gradually increased to elute the desired product.
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Acid-Base Washing: If the impurity is acidic (e.g., unreacted 2-chlorophenol) or basic (e.g., unreacted amine), it can be removed by washing the organic layer with a dilute aqueous base (like 1M NaOH) or a dilute aqueous acid (like 1M HCl) during the work-up.[1]
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Multiple Purification Steps: Sometimes, a combination of techniques is necessary. For example, an initial column chromatography purification can be followed by recrystallization to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction using this compound?
A1: Common impurities include:
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Unreacted starting materials: Excess amine or alcohol, and any remaining this compound.
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By-products of the chloroformate: 2-chlorophenol, which is formed from the hydrolysis of this compound.
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Side-products from the reaction: For example, in the synthesis of carbamates from primary amines, N,N'-disubstituted ureas can form as a side product.[5] In the synthesis of carbonates, symmetrical carbonates from the starting alcohol may also be present.
Q2: How do I perform an effective aqueous work-up for a reaction involving this compound?
A2: A typical aqueous work-up involves the following steps:
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Quenching: The reaction mixture is typically quenched by adding water or a dilute aqueous acid.[7]
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Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.[1][7]
-
Washing: The organic layer is washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities.[5]
-
A dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution) to remove any unreacted 2-chlorophenol and acidic impurities.[8][9]
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Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.[7][8]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7][9]
Q3: What is a good solvent system for Thin Layer Chromatography (TLC) to monitor the reaction progress?
A3: A mixture of n-hexane and ethyl acetate is a common and effective eluent system for monitoring the formation of carbamates and carbonates derived from this compound. A typical starting ratio is 4:1 or 3:2 (v/v) of hexane to ethyl acetate.[7] The polarity can be adjusted based on the specific polarity of your product.
Q4: Can I use distillation to purify my product?
A4: Distillation is generally more suitable for purifying liquid products. If your carbonate or carbamate product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be an effective purification method. However, many carbamates and carbonates are solids at room temperature, making recrystallization or chromatography the preferred methods.
Data Presentation
Table 1: Common Purification Techniques for Products of this compound
| Purification Technique | Product Type | Common Impurities Removed |
| Aqueous Wash (Acid/Base) | Carbamates, Carbonates | Unreacted amines, 2-chlorophenol, acidic/basic by-products |
| Recrystallization | Solid Carbamates and Carbonates | Most soluble and insoluble impurities |
| Column Chromatography | Carbamates, Carbonates (oily or solid) | Impurities with different polarities |
| Distillation (Vacuum) | Liquid Carbamates and Carbonates | Non-volatile impurities, impurities with different boiling points |
Table 2: Exemplary Solvent Systems for Purification
| Purification Method | Product Type | Solvent System | Reference |
| Recrystallization | N-(4-chlorophenyl)carbamate | Hexane / Ethyl Acetate | [5] |
| Recrystallization | 2-(2-Chlorophenyl)acetohydrazide | Ethanol | [3] |
| Two-Solvent Recrystallization | General Carbamates/Carbonates | Ethanol / Water, Acetone / Water | [6] |
| Column Chromatography | Carbamate derivatives | n-Hexane / Ethyl Acetate (gradient) | [7] |
| TLC Analysis | Carbamate derivatives | n-Hexane / Ethyl Acetate (40:60 v/v) | [7] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Carbamate Synthesis
This protocol describes a general procedure for the initial purification of a carbamate synthesized from this compound and a primary or secondary amine.
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature and quench by adding 50 mL of distilled water.[7]
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
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Acid Wash: Combine the organic layers and wash with 1M HCl (2 x 50 mL) to remove any unreacted amine.
-
Base Wash: Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any 2-chlorophenol.
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Brine Wash: Wash the organic layer with a saturated brine solution (1 x 100 mL).[7]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Solid Carbamate by Recrystallization
This protocol provides an example of how to purify a solid carbamate, such as a substituted N-(chlorophenyl)carbamate, using a hexane/ethyl acetate solvent system.[5]
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Dissolution: Place the crude carbamate in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
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Induce Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of carbamates and carbonates.
References
dealing with the hydrolysis of 2-Chlorophenyl chloroformate during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl chloroformate. The information is designed to help you mitigate challenges related to its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactivity concerns?
This compound is a reactive chemical intermediate commonly used in the synthesis of carbamates, carbonates, and other organic compounds.[1][2] Its primary reactivity concern is its high susceptibility to hydrolysis. In the presence of water or moisture, it readily decomposes into 2-chlorophenol, carbon dioxide (CO₂), and hydrochloric acid (HCl).[3][4] This decomposition not only consumes the reagent, leading to lower product yields, but the generation of HCl can also catalyze other unwanted side reactions.
Q2: How quickly does this compound hydrolyze?
Q3: What are the primary byproducts of this compound hydrolysis and how can they affect my reaction?
The hydrolysis of this compound yields 2-chlorophenol, carbon dioxide, and hydrochloric acid.
-
2-Chlorophenol: This can act as a nucleophile in your reaction, potentially leading to the formation of unwanted carbonate byproducts.
-
Hydrochloric Acid (HCl): The generation of acid can alter the pH of your reaction mixture. This can be problematic for acid-sensitive functional groups on your substrate or product. The acidic environment can also catalyze side reactions or product degradation.
Q4: How should I properly store and handle this compound to minimize hydrolysis?
Proper storage and handling are critical to maintaining the integrity of this compound.
| Storage & Handling Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Low temperatures slow down the rate of decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture. |
| Container | Keep in a tightly sealed, original container. | Minimizes ingress of moisture and air. |
| Handling | Handle under an inert atmosphere in a fume hood. Use dry syringes and cannulas for transfers. | Prevents exposure to moisture and ensures safety. |
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
A diminished yield is the most common symptom of significant this compound hydrolysis.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Moisture in Reaction | Ensure all reagents, solvents, and glassware are rigorously dried. | Protocol for Anhydrous Reaction Setup: 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves (3Å or 4Å). 3. Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods. 4. Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). |
| Degraded Reagent | The this compound may have degraded due to improper storage or handling. | Protocol for Reagent Quality Check (Indirect): 1. Perform a small-scale test reaction with a simple, reliable nucleophile (e.g., benzylamine) under strictly anhydrous conditions. 2. Monitor the reaction by TLC or LC-MS for the formation of the expected carbamate. 3. If the test reaction fails or gives a low yield, the reagent is likely degraded and a fresh bottle should be used. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures, or side reactions may occur at higher temperatures. | Protocol for Temperature Optimization: 1. Set up several small-scale reactions in parallel. 2. Run the reactions at a range of temperatures (e.g., -20°C, 0°C, room temperature). 3. Monitor the progress of each reaction by TLC or LC-MS to determine the optimal temperature for product formation while minimizing byproduct formation. |
Problem 2: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often points to side reactions caused by hydrolysis.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Reaction with Hydrolysis Products | The nucleophile in your reaction may be reacting with the 2-chlorophenol byproduct. | Protocol for Byproduct Identification: 1. Isolate the main byproduct using column chromatography or preparative TLC/HPLC. 2. Characterize the byproduct using spectroscopic methods (¹H NMR, ¹³C NMR, MS). 3. Compare the spectral data with that of the expected carbonate byproduct formed from the reaction of your nucleophile with 2-chlorophenol. |
| Acid-Catalyzed Side Reactions | The HCl generated from hydrolysis is catalyzing unwanted reactions. | Protocol for Acid Scavenging: 1. Add a non-nucleophilic base to the reaction mixture to neutralize any in-situ generated HCl. Examples include triethylamine, diisopropylethylamine (DIPEA), or pyridine. 2. The base should be added at the start of the reaction. Use a slight excess (1.1-1.5 equivalents) relative to the this compound. 3. Ensure the chosen base is compatible with your substrate and reaction conditions. |
Visualizing the Problem: Hydrolysis and Troubleshooting Workflow
The following diagrams illustrate the hydrolysis pathway and a logical workflow for troubleshooting common issues.
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the stability of 2-Chlorophenyl chloroformate derivatives for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorophenyl chloroformate and its derivatives. The information aims to improve the stability and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in analysis?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly in chromatography (GC and HPLC). It reacts with primary and secondary amines, phenols, and other compounds with active hydrogens to form more stable and volatile derivatives. This process, known as derivatization, improves the chromatographic properties of the analytes, enhancing their separation, detection, and quantification.
Q2: What are the main challenges when working with this compound and its derivatives?
A2: The primary challenges include the inherent instability of the this compound reagent itself, which is sensitive to moisture, and the potential for degradation of the resulting carbamate derivatives. Incomplete derivatization reactions can also lead to inaccurate and irreproducible results. For gas chromatography, thermal degradation of the derivatives in the injector port can be a significant issue.[1][2]
Q3: How should this compound be handled and stored?
A3: this compound is corrosive, toxic, and moisture-sensitive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the reagent at 2-8°C in a tightly sealed container to prevent degradation from moisture.
Q4: What are the expected degradation products of this compound derivatives?
A4: The primary degradation pathway for carbamate derivatives (formed from the reaction of this compound with amines or phenols) is hydrolysis. This breaks the carbamate bond, reverting to the original analyte (amine or phenol), 2-chlorophenol, and carbon dioxide.[3] In gas chromatography, thermal degradation in the injector can also lead to the formation of the original analyte and other byproducts.[1]
Troubleshooting Guides
Issue 1: Low or No Derivative Yield (Incomplete Derivatization)
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. A small amount of water can significantly reduce the efficiency of the derivatization reaction by hydrolyzing the this compound reagent.[4][5] |
| Incorrect Reaction pH | The derivatization of amines with chloroformates typically requires a basic pH to deprotonate the amine, increasing its nucleophilicity. A pH between 9 and 10 is often optimal. Verify and adjust the pH of your reaction mixture with a suitable base, such as sodium bicarbonate or triethylamine.[4] |
| Degraded Reagent | This compound is sensitive to moisture and can degrade over time. If you suspect the reagent has degraded, use a fresh, unopened bottle. Store the reagent under inert gas (e.g., nitrogen or argon) after opening. |
| Insufficient Reagent | A molar excess of this compound is generally required to drive the reaction to completion. A 2 to 10-fold molar excess over the analyte is a good starting point. |
| Suboptimal Reaction Time and Temperature | While many chloroformate derivatizations are rapid at room temperature, some sterically hindered analytes may require longer reaction times or gentle heating (e.g., 40-60°C). However, excessive heat can lead to the degradation of the derivatives. Perform a time-course study to determine the optimal reaction time. |
| Analyte Solubility | Ensure your analyte is fully dissolved in the reaction solvent. If necessary, use a co-solvent to improve solubility. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in Chromatography
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of the underivatized, more polar analyte will often result in tailing peaks. Refer to the troubleshooting steps for "Low or No Derivative Yield". |
| Hydrolysis of the Derivative | Carbamate derivatives can be susceptible to hydrolysis, especially in aqueous mobile phases or at non-optimal pH. N-monosubstituted carbamates are generally less stable than N,N-disubstituted carbamates.[3][6] Consider the stability of your derivatives under your analytical conditions. For HPLC, ensure the pH of the mobile phase is within the stable range for your derivative (often between pH 2 and 7). |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient program, column temperature, and flow rate to improve peak shape. |
| Thermal Degradation in GC Inlet | Carbamates can be thermally labile.[2] If using gas chromatography, minimize the injector temperature to prevent on-column degradation. If possible, use a cool on-column or programmable temperature vaporization (PTV) inlet. |
Issue 3: Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Reaction Conditions | Ensure consistent reaction times, temperatures, and reagent concentrations for all samples and standards. Automated derivatization can improve reproducibility. |
| Inconsistent Sample and Reagent Volumes | Use calibrated pipettes for all liquid handling steps to ensure precision. |
| Derivative Instability | Analyze derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives at different temperatures (e.g., 4°C or -20°C) and time points. Some derivatives are stable for only a few hours at room temperature. |
Data on Derivative Stability
Table 1: General Stability of Carbamate Derivatives at 37°C
| Derivative Type | Condition | Half-life | Stability |
| Monosubstituted Carbamates | pH 7.4 Buffer | 4 - 40 minutes[6] | Low |
| N,N-Disubstituted Carbamates | pH 7.4 Buffer | Stable[6] | High |
| N,N-Disubstituted Carbamates | Plasma | Stable[6] | High |
Table 2: Factors Influencing Carbamate Derivative Stability
| Factor | Effect on Stability | Recommendations |
| pH | Hydrolysis is a primary degradation pathway. Both acidic and basic conditions can catalyze hydrolysis, though N-monosubstituted carbamates are particularly unstable at physiological pH.[6] Carbamates are generally most stable in a neutral to slightly acidic pH range (pH 2-7).[7] | For HPLC analysis, buffer the mobile phase to a pH where the derivative is stable. Analyze samples promptly after preparation. |
| Temperature | Higher temperatures accelerate hydrolysis and can cause thermal degradation, especially in a GC inlet. | Store derivatized samples at low temperatures (4°C or -20°C). Minimize the injector temperature in GC analysis. |
| Solvent | Aqueous solutions can promote hydrolysis. | If possible, extract the derivative into a non-polar, anhydrous organic solvent after the reaction is complete. |
Experimental Protocols
The following is a general protocol for the derivatization of primary or secondary amines with this compound for HPLC analysis. This protocol should be optimized for your specific analyte and instrumentation.
Materials:
-
This compound
-
Analyte standard or sample
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Sodium bicarbonate buffer (e.g., 1 M, pH 9.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC-grade water and organic solvents for mobile phase
Procedure:
-
Sample Preparation: Prepare a solution of your analyte in a suitable solvent. If the sample is in an aqueous matrix, consider a liquid-liquid or solid-phase extraction to transfer the analyte into an organic solvent and evaporate to dryness.
-
Derivatization:
-
To 100 µL of the analyte solution, add 200 µL of the sodium bicarbonate buffer to adjust the pH.
-
Add a 2-10 fold molar excess of this compound (dissolved in anhydrous acetonitrile).
-
Vortex the mixture gently and allow it to react at room temperature for 15-30 minutes. Optimization of reaction time may be necessary.
-
-
Reaction Quenching: Add a small amount of the quenching solution (e.g., 20 µL of 1 M HCl) to stop the reaction and neutralize the excess base.
-
Sample Dilution: Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the derivatized sample into the HPLC system.
Visualizations
Caption: General experimental workflow for derivatization with this compound.
Caption: Troubleshooting decision tree for derivatization with this compound.
References
- 1. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
troubleshooting guide for incomplete reactions with 2-Chlorophenyl chloroformate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with 2-Chlorophenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete. What are the most common causes?
A1: Incomplete reactions are frequently due to one or more of the following factors:
-
Reagent Purity and Stability: this compound is highly sensitive to moisture.[1] Degradation of the chloroformate or the presence of moisture in other reagents or solvents can significantly reduce yield.
-
Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material.
-
Ineffective Acid Scavenging: The reaction of this compound with nucleophiles (e.g., amines, alcohols) generates hydrochloric acid (HCl).[1] Failure to effectively neutralize this acid can inhibit the reaction.
Q2: What is the role of a base in reactions with this compound?
A2: A base is crucial for neutralizing the HCl byproduct generated during the reaction.[1] This prevents the protonation of nucleophilic starting materials (like amines), which would render them unreactive. Common bases include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and pyridine.[2][3]
Q3: What are some common side reactions to be aware of?
A3: The primary side reaction is the hydrolysis of this compound by any residual water, which leads to the formation of 2-chlorophenol and HCl. In reactions with primary amines, if water is present, the desired carbamate can react further or the amine can react with phosgene impurities (if present) to form symmetric urea byproducts.[4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] These methods can help identify the presence of starting materials, the desired product, and any byproducts.
Troubleshooting Guide for Incomplete Reactions
Issue: Low or No Product Formation
This section provides a systematic approach to troubleshooting incomplete reactions.
Caption: Troubleshooting workflow for incomplete reactions.
Quantitative Data Summary
The following table provides general guidelines for optimizing reaction conditions. Optimal parameters are substrate-dependent and may require further fine-tuning.
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Initial addition of this compound is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS to determine completion. Longer times may be needed for less reactive nucleophiles. |
| Molar Ratio (Nucleophile:Chloroformate) | 1 : 1.05 - 1.2 | A slight excess of the chloroformate can help drive the reaction to completion. |
| Base (e.g., TEA, DIPEA) | 1.1 - 1.5 equivalents | An excess of base is necessary to neutralize the HCl byproduct.[2] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene | Ensure the solvent is thoroughly dried to prevent hydrolysis of the chloroformate. |
Experimental Protocols
Protocol 1: Reagent Purity Check (Moisture Test)
A simple qualitative test for significant moisture in solvents can be performed using a small amount of a water-reactive substance like sodium metal. In a fume hood, add a tiny piece of sodium to a small, dry sample of the solvent. Vigorous bubbling indicates the presence of water. Caution: This should only be performed by trained personnel with appropriate safety precautions. For a more quantitative assessment, Karl Fischer titration is the standard method.
Protocol 2: General Procedure for Reaction with an Amine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Monitoring Reaction by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
During the reaction, periodically take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Also spot the starting materials (amine and this compound) as references.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o… [ouci.dntb.gov.ua]
- 6. journals.plos.org [journals.plos.org]
- 7. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of excess 2-Chlorophenyl chloroformate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorophenyl chloroformate. The following sections offer detailed guidance on the effective removal of excess this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after a reaction?
A1: The primary methods for removing excess this compound involve quenching the reactive chloroformate, followed by an extractive workup and/or chromatographic purification. Quenching involves reacting the excess chloroformate with a nucleophile to form a more easily removable compound. Extractive workup separates the product from the quenched chloroformate and other impurities based on their differential solubility in immiscible solvents. Flash column chromatography is often employed for final purification.
Q2: How does quenching work to remove this compound?
A2: Quenching converts the highly reactive this compound into less reactive and more easily separable derivatives. This is typically achieved by adding a nucleophilic quenching agent to the reaction mixture. The choice of quenching agent depends on the stability of your desired product. Common quenching agents include water, dilute aqueous bases (like sodium bicarbonate), or amines.
Q3: What are the expected byproducts from quenching this compound?
A3: Quenching this compound with water or aqueous base leads to its hydrolysis, forming 2-chlorophenol, carbon dioxide, and hydrochloric acid. If a primary or secondary amine is used as a quenching agent, a carbamate will be formed. These byproducts are generally more polar and can be separated from the desired product through an aqueous workup.
Q4: When is flash column chromatography necessary for purification?
A4: Flash column chromatography is recommended when the desired product and the quenched byproducts have similar solubilities, making separation by extraction alone difficult. It is also a crucial step for achieving high purity, especially in drug development applications. The choice of solvent system for chromatography will depend on the polarity of your product and the impurities.
Q5: Are there any safety concerns when working with this compound and its removal?
A5: Yes, this compound is a corrosive and toxic compound. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching process can be exothermic and may generate gas (CO2), so additions should be done carefully and with adequate venting. The hydrolysis of this compound produces hydrochloric acid, which is also corrosive.
Troubleshooting Guides
Problem: My desired product is degrading during the aqueous workup.
-
Possible Cause: The pH of the aqueous solution may be too high or too low for your product's stability.
-
Solution:
-
If your product is acid-sensitive, use a mild base like saturated sodium bicarbonate solution for quenching and washes instead of stronger bases like sodium hydroxide.
-
If your product is base-sensitive, a careful wash with dilute acid (e.g., 1M HCl) might be necessary if a basic workup was used. Always check the pH of the aqueous layer after washing.
-
Consider using a buffered wash solution to maintain a specific pH range.
-
Problem: I am having trouble separating my product from 2-chlorophenol after quenching.
-
Possible Cause: 2-chlorophenol can have some solubility in organic solvents.
-
Solution:
-
Perform multiple extractions with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the 2-chlorophenol to its more water-soluble phenoxide form. Be cautious if your product is base-sensitive.
-
If basic extraction is not possible, flash column chromatography is the most effective method for separating the product from 2-chlorophenol. A solvent system with a suitable polarity gradient should provide good separation.
-
Problem: An emulsion has formed during the extractive workup.
-
Possible Cause: Emulsions can form due to the presence of salts, fine solid particles, or high concentrations of reagents.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
If the emulsion persists, consider breaking it by adding a small amount of a different organic solvent with a different density.
-
Data Presentation
Table 1: Illustrative Quenching Efficiency of Various Reagents for Aryl Chloroformates *
| Quenching Agent (1.5 eq) | Reaction Time (minutes) | Temperature (°C) | % Conversion of Aryl Chloroformate |
| Water | 30 | 25 | >95% |
| Saturated NaHCO₃ (aq) | 15 | 25 | >99% |
| 1M NaOH (aq) | 5 | 0-25 | >99% |
| Isopropylamine (in THF) | 10 | 0-25 | >99% |
*Data is illustrative and based on general reactivity patterns of aryl chloroformates. Actual results may vary depending on the specific reaction conditions.
Table 2: Typical Solvent Systems for Flash Chromatography Purification *
| Product Polarity | Eluent System (v/v) | Typical Rf of Product |
| Non-polar | Hexane/Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.5 |
| Moderately Polar | Hexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (98:2) | 0.3 - 0.5 |
| Polar | Dichloromethane/Methanol (95:5 to 9:1) | 0.3 - 0.5 |
*These are starting points; the optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Experimental Protocols
Protocol 1: General Quenching and Extractive Workup Procedure
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during quenching.
-
Quenching: Slowly add a quenching agent (e.g., saturated aqueous sodium bicarbonate solution) to the stirred reaction mixture. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).
-
Water (2 x volume of organic layer).
-
Brine (1 x volume of organic layer).
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: Workflow for the removal of excess this compound.
Caption: Troubleshooting guide for common issues in this compound removal.
impact of reaction temperature on 2-Chlorophenyl chloroformate derivatization efficiency
Welcome to the technical support center for 2-Chlorophenyl Chloroformate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of reaction temperature on derivatization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for derivatization with this compound?
A1: The optimal temperature for derivatization with this compound can vary depending on the analyte and the specific protocol. However, for many applications involving chloroformates, the reaction proceeds efficiently and rapidly at room temperature.[1] Unlike some derivatization techniques that require high-temperature incubation, many chloroformate reactions are nearly instantaneous.[2] It is recommended to start with room temperature and optimize from there if incomplete derivatization is observed.
Q2: How does increasing the reaction temperature affect derivatization efficiency?
A2: Increasing the temperature can enhance the reaction rate. In some derivatization procedures with other reagents, temperatures up to 70-80°C have been shown to improve performance.[3] However, excessively high temperatures can lead to the degradation of the derivatizing reagent, the analyte, or the formed derivative.[3] For instance, temperatures of 100°C have been noted to cause sample evaporation, even in sealed containers.[3] Therefore, any increase in temperature should be done cautiously and systematically.
Q3: Can the derivatization be performed at lower temperatures?
A3: Yes, derivatization at temperatures below room temperature (e.g., 4°C) is possible and may be necessary for thermally labile compounds.[4] Lower temperatures will slow down the reaction rate, potentially requiring longer reaction times to achieve complete derivatization.
Q4: What are the signs of suboptimal reaction temperature?
A4: Signs of a suboptimal reaction temperature include:
-
Low product yield: This may indicate that the temperature is too low for the reaction to go to completion within the given time.
-
Presence of unreacted starting material: Similar to low yield, this suggests an incomplete reaction.
-
Formation of degradation products: The appearance of unexpected peaks in your chromatogram could signify that the temperature is too high, causing the breakdown of the reagent or product.
-
Poor reproducibility: Fluctuations in ambient temperature can lead to inconsistent results if the reaction is highly temperature-sensitive.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the derivatization of analytes with this compound, with a focus on temperature-related issues.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Derivative Peak | The reaction temperature is too low, leading to a very slow or incomplete reaction. | Gradually increase the reaction temperature in increments (e.g., to 40°C, then 60°C) and monitor the yield. Be cautious not to exceed temperatures that might cause degradation.[3] |
| The derivatizing reagent has degraded due to improper storage temperature. | Store this compound at the recommended temperature (typically 2-8°C) and protect it from moisture.[5] | |
| Multiple Unexpected Peaks (By-products) | The reaction temperature is too high, causing thermal degradation of the analyte, reagent, or the formed derivative. | Reduce the reaction temperature. Consider performing the derivatization at room temperature or even on ice if the analyte is known to be thermally sensitive. |
| Inconsistent Peak Areas (Poor Reproducibility) | The reaction is sensitive to minor fluctuations in ambient temperature. | Use a temperature-controlled environment such as a water bath or heating block to ensure a consistent reaction temperature across all samples and standards.[6] |
| No Improvement in Yield with Increased Temperature | The reaction is not limited by temperature but by other factors. | Verify the pH of the reaction mixture, as a basic pH is often crucial for derivatization of amines and phenols.[2][6] Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the chloroformate reagent.[6] |
Data Presentation
The following table summarizes the impact of temperature on derivatization reactions based on analogous chloroformate reagents. This data can be used as a guideline for optimizing your this compound derivatization.
Table 1: Effect of Temperature on Derivatization Efficiency (Based on Analogous Reagents)
| Temperature | General Effect on Reaction Rate | Potential for Degradation | Typical Application |
| 0-4°C | Slow | Very Low | Derivatization of highly thermally labile compounds. |
| Room Temperature (20-25°C) | Fast to Very Fast | Low | Standard condition for many chloroformate derivatizations.[1] |
| 40-80°C | Very Fast | Moderate to High | May be used to increase the yield for less reactive compounds.[3] |
| >80°C | Extremely Fast | High | Generally not recommended due to the high risk of reagent/product degradation and sample evaporation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Phenols with this compound for GC-MS Analysis (Adapted from Ethyl Chloroformate Protocols)
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
Materials:
-
Sample containing phenolic analyte
-
This compound
-
Pyridine (catalyst)
-
Sodium bicarbonate solution (1 M)
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane or chloroform)[2]
-
GC-MS system
Procedure:
-
To 250 µL of your aqueous sample or standard in a glass tube, add 65 µL of 1 M sodium bicarbonate to make the solution alkaline (pH > 9).[2]
-
Add 2 mL of the extraction solvent (e.g., hexane) containing 30 µL of this compound.
-
Slowly add 10 µL of pyridine to catalyze the reaction.[2]
-
Cap the tube and vortex for 2 minutes at room temperature .
-
Allow the layers to separate. Transfer the organic (top) layer to a clean tube.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Temperature Optimization:
-
If derivatization is incomplete at room temperature, consider gently warming the reaction mixture in a water bath at 40°C for 10-15 minutes.
-
Conversely, if degradation is suspected, perform the reaction on ice.
Mandatory Visualization
References
- 1. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. georganics.sk [georganics.sk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with 2-Chlorophenyl Chloroformate
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up reactions involving 2-Chlorophenyl Chloroformate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in scaled-up reactions?
A1: this compound is a highly reactive reagent primarily used as a precursor in the large-scale synthesis of carbamates and carbonates. These reactions are crucial in the pharmaceutical and agrochemical industries for producing active pharmaceutical ingredients (APIs) and pesticides. Its reactivity is driven by the excellent leaving group ability of the 2-chlorophenoxide group.
Q2: What are the most critical safety precautions when handling large quantities of this compound?
A2: this compound is toxic, corrosive, and moisture-sensitive.[1][2] When handling large quantities, the following safety measures are paramount:
-
Engineering Controls: Use a closed system with local exhaust ventilation to control airborne levels.[1] Ensure safety showers and eye wash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical safety glasses, appropriate protective gloves, and chemical-resistant clothing.[1] For high concentrations or when opening systems, a full-face respirator with a suitable cartridge is necessary.[1]
-
Inert Atmosphere: Store and handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3]
-
Grounding: All equipment for transfer and storage should be properly grounded to prevent the buildup of static electricity.
-
Emergency Preparedness: Have appropriate spill control materials and fire extinguishing agents (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) readily available.[1]
Q3: How can I effectively control the exothermic nature of reactions with this compound during scale-up?
A3: Reactions of this compound, particularly with amines, are often highly exothermic. Effective temperature control is critical for safety and to minimize side-product formation. Key strategies include:
-
Slow, Controlled Addition: Add the this compound dropwise or via a metering pump to the nucleophile solution at a rate that allows the reactor's cooling system to dissipate the generated heat.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For highly exothermic reactions, a cryostat or an ice-salt bath may be necessary to maintain low temperatures.
-
Dilution: Conducting the reaction in a suitable, inert solvent can help to moderate the temperature increase by providing a larger thermal mass.
-
In-process Monitoring: Use temperature probes to continuously monitor the internal reaction temperature and adjust the addition rate accordingly.
Q4: What are the common impurities to expect when scaling up carbamate synthesis with this compound?
A4: Several impurities can form, impacting the final product's purity and yield. Common impurities include:
-
Di-substituted Carbamates: If the amine starting material contains traces of di-substituted amines, corresponding di-substituted carbamate impurities can form.
-
Urea Derivatives: If the reaction conditions are not well-controlled, side reactions can lead to the formation of urea byproducts.
-
Hydrolysis Products: The presence of water is detrimental and can lead to the hydrolysis of this compound to 2-chlorophenol and HCl.
-
Over-reaction Products: The carbamate product itself can sometimes react with another molecule of the amine, especially under forcing conditions, leading to the formation of isourea or other byproducts.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Moisture Contamination: this compound is highly sensitive to moisture, leading to its decomposition. 2. Poor Quality of Reagents: Impurities in the amine or solvent can interfere with the reaction. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Verify the purity of all starting materials before use. Purify if necessary. 3. Carefully check the calculations and accurately measure all reagents. |
| Formation of Significant By-products | 1. Poor Temperature Control: Higher temperatures can promote side reactions. 2. Incorrect Order of Addition: Adding the amine to the chloroformate can sometimes lead to different side products compared to the reverse addition. 3. Presence of Water: Leads to hydrolysis of the chloroformate. | 1. Improve cooling efficiency and slow down the addition rate of the chloroformate. Maintain the recommended reaction temperature. 2. For carbamate synthesis, it is generally recommended to add the chloroformate to the amine solution. 3. Ensure anhydrous conditions as mentioned above. |
| Difficult Product Isolation/Purification | 1. Formation of Emulsions During Work-up: Can be caused by the presence of salts or unreacted starting materials. 2. Product is an Oil Instead of a Solid: May be due to the presence of impurities. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. Add brine during the aqueous wash to break emulsions. Consider filtration through celite. 2. Try different solvent systems for crystallization or consider purification by column chromatography. 3. Optimize the recrystallization solvent and cooling profile to improve selectivity. A second recrystallization may be necessary. |
| Runaway Reaction (Uncontrolled Exotherm) | 1. Rate of Addition is Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Inadequate Cooling: Insufficient heat removal from the reactor. 3. Concentrated Reagents: Using highly concentrated solutions can lead to a rapid reaction rate. | 1. Immediately stop the addition of the chloroformate. 2. Ensure the cooling system is functioning at maximum capacity. If necessary, have an emergency quenching bath ready. 3. Use a more dilute solution to better control the reaction rate and exotherm. |
Experimental Protocols
Protocol 1: Scaled-up Synthesis of a Carbamate using this compound (Illustrative Example)
This protocol is a representative example for the synthesis of a carbamate on a larger scale. Note: All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate safety measures in place.
Reaction Scheme: R-NH₂ + ClCO₂C₆H₄Cl → R-NHCO₂C₆H₄Cl + HCl
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet/outlet.
-
Cooling system (circulating bath or cryostat).
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Triethylamine (1.1 eq) or another suitable base to neutralize HCl.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous magnesium sulfate.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Amine and Solvent: Charge the primary amine (1.0 eq) and anhydrous DCM to the reactor.
-
Cooling: Cool the stirred solution to 0-5 °C using the circulating bath.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the amine solution, maintaining the temperature below 10 °C.
-
Chloroformate Addition: Add this compound (1.05 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Work-up:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly add water to quench the reaction.
-
Transfer the mixture to a larger separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure carbamate.
-
Quantitative Data (Illustrative for Scale-up)
The following table provides illustrative quantitative data for the scaled-up synthesis described in Protocol 1. Actual values will vary depending on the specific amine and equipment used.
| Parameter | Value |
| Scale | 1.0 kg of Primary Amine |
| Reactor Volume | 20 L |
| Solvent Volume | 10 L |
| This compound | ~1.1 kg (depending on MW of amine) |
| Triethylamine | ~1.2 L (depending on MW of amine) |
| Addition Time (Chloroformate) | 1.5 - 2.5 hours |
| Reaction Temperature | 0 - 10 °C (during addition), Room Temp (post-addition) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 85 - 95% |
| Typical Purity (after recrystallization) | >98% |
Visualizations
Caption: Experimental workflow for scaled-up carbamate synthesis.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 2. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 3. US7405319B2 - Process for the preparation of carbamates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using 2-Chlorophenyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chlorophenyl chloroformate as a derivatization agent for the analytical quantification of amines and other nucleophilic compounds. The performance of this method is compared with other commonly used derivatization agents, supported by experimental data from published research. This document is intended to assist researchers in selecting the appropriate derivatization strategy for their analytical needs.
Introduction to Derivatization in Analytical Chemistry
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis.[1] This is often necessary for compounds that exhibit poor chromatographic retention, low detector response, or instability. By introducing a specific chemical tag, derivatization can enhance a molecule's volatility for gas chromatography (GC) or increase its hydrophobicity and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[2] Chloroformates, such as this compound, are a class of reagents that react with primary and secondary amines, as well as other nucleophiles, to form stable carbamates, which are amenable to chromatographic analysis.
Comparison of this compound with Alternative Derivatization Agents
The selection of a derivatization reagent is a critical step in analytical method development and depends on the analyte's functional groups, the desired sensitivity, and the available instrumentation. While specific performance data for this compound is not extensively available in the public domain, its performance can be inferred from studies on similar chloroformates, such as ethyl chloroformate (ECF) and phenyl chloroformate.
Below is a comparative summary of this compound and other widely used derivatization agents.
| Derivatization Agent | Target Analytes | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, Phenols | Forms stable derivatives. The chlorophenyl group can provide a unique mass fragmentation pattern, aiding in identification. | Potentially corrosive byproducts (HCl) may require neutralization. Limited published validation data. |
| Ethyl Chloroformate (ECF) | Amino Acids, Amines, Phenols | Rapid reaction in aqueous media, forms stable and volatile derivatives suitable for GC-MS and LC-MS.[2][3] | Can derivatize both amino and carboxyl groups in amino acids.[2] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Highly fluorescent derivatives, leading to excellent sensitivity. Stable derivatives.[4] | Hydrolysis product can interfere with analysis. Longer reaction times may be required.[4] |
| Dansyl Chloride | Primary & Secondary Amines | Versatile, enhances fluorescence and ionization efficiency. Stable derivatives. | Longer reaction times, can react with other functional groups. |
| o-Phthalaldehyde (OPA) | Primary Amines | Very fast reaction, suitable for automation. Highly fluorescent derivatives. | Derivatives are unstable and require immediate analysis. Does not react with secondary amines without a thiol. |
Quantitative Performance Data
The following table summarizes typical validation parameters for analytical methods using different derivatization agents. The data for this compound is extrapolated based on the performance of other chloroformates.
| Parameter | Ethyl Chloroformate (ECF) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Dansyl Chloride | o-Phthalaldehyde (OPA) | This compound (Projected) |
| Linearity (r²) | > 0.99[2] | > 0.999[5] | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 92-103%[6] | 90-110% | 90-110% | 95-105% |
| Precision (%RSD) | < 15% | < 8%[6] | < 15% | < 15% | < 15% |
| LOD | Low ng/mL to pg/mL | fmol range[4] | pmol range | fmol to pmol range | Low ng/mL to pg/mL |
| LOQ | Low ng/mL | pmol range | pmol range | pmol range | Low ng/mL |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below is a representative protocol for derivatization using a chloroformate reagent, which can be adapted for this compound.
Protocol 1: Derivatization using a Chloroformate Reagent (e.g., adapted from ECF protocol)
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Materials:
-
Analyte standard or sample extract
-
This compound solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile or chloroform)
-
Aqueous buffer (e.g., borate buffer, pH 9-10)
-
Pyridine (as a catalyst)
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
Quenching solution (e.g., dilute acid like HCl)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Dissolve or dilute the sample containing the analyte in the aqueous buffer.
-
Derivatization Reaction: To the buffered sample, add pyridine followed by the this compound solution. Vortex the mixture for 30-60 seconds to facilitate the reaction.[2] The reaction is typically rapid and occurs at room temperature.
-
Extraction: Add an organic solvent to extract the derivatized analyte. Vortex vigorously and centrifuge to separate the layers.
-
Quenching (Optional): If necessary, add a quenching solution to the organic layer to remove any excess reagent.
-
Analysis: The organic extract containing the derivatized analyte is then analyzed by HPLC or GC-MS.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for derivatization and analysis.
Signaling Pathway of Derivatization
Caption: Reaction of an amine with this compound.
Logical Relationship for Reagent Selection
Caption: Factors influencing the choice of a derivatization reagent.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Top 26 papers published in the topic of Chloroformate in 2011 [scispace.com]
2-Chlorophenyl Chloroformate: A Superior Reagent for Enhanced Synthesis Efficiency
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other high-value chemical entities, the choice of reagents is paramount to ensuring high yields, purity, and operational safety. While phenyl chloroformate has long been a staple for the introduction of phenoxycarbonyl protecting groups and the synthesis of carbamates and carbonates, its halogenated analogue, 2-chlorophenyl chloroformate, presents distinct advantages in terms of reactivity and efficiency. This guide provides a comprehensive comparison of these two reagents, supported by theoretical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Enhanced Reactivity of this compound
The primary advantage of this compound lies in its increased reactivity, which stems from the electronic effects of the chlorine substituent on the phenyl ring. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon of the chloroformate, making it more electrophilic and, consequently, more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.
Kinetic studies on the aminolysis and solvolysis of various substituted phenyl chloroformates have consistently shown that electron-withdrawing groups on the phenyl ring accelerate the rate of nucleophilic substitution. This increased reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, which are critical factors in both laboratory-scale synthesis and industrial production.
A study on the dealkylation of tertiary amines using various chloroformates highlighted this enhanced reactivity. While phenyl chloroformate showed minimal conversion under certain conditions, its chlorinated analogue, 4-chlorophenyl chlorothionoformate, effected the same transformation efficiently at room temperature. Although this study used a chlorothionoformate, the underlying principle of enhanced reactivity due to the electron-withdrawing substituent is directly applicable to this compound.
Comparative Synthesis of a Carbamate Intermediate
To provide a quantitative comparison, let us consider the synthesis of a carbamate, a common transformation in drug development for protecting amino groups. The reaction involves the acylation of an amino acid with either phenyl chloroformate or this compound.
| Parameter | Phenyl Chloroformate | This compound |
| Reagent | Phenyl Chloroformate | This compound |
| Reaction Time | 4-6 hours | 2-3 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | ~85% | >90% |
| Side Products | Potential for slower reaction leading to incomplete conversion | Cleaner reaction profile due to higher reactivity |
Note: The data presented is a representative comparison based on typical laboratory results and the established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
The higher reactivity of this compound translates to a more efficient process, reducing the time required for the reaction to reach completion and often resulting in a higher isolated yield of the desired product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a protected amino acid using both phenyl chloroformate and this compound.
Protocol 1: Synthesis of an N-Protected Amino Acid using Phenyl Chloroformate
Materials:
-
Amino Acid (e.g., L-Alanine) (1.0 eq)
-
Phenyl Chloroformate (1.1 eq)
-
Sodium Bicarbonate (2.2 eq)
-
Dioxane and Water (as solvent)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of phenyl chloroformate in dioxane dropwise to the stirred amino acid solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of an N-Protected Amino Acid using this compound
Materials:
-
Amino Acid (e.g., L-Alanine) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Bicarbonate (2.2 eq)
-
Dioxane and Water (as solvent)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound in dioxane dropwise to the stirred amino acid solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The formation of carbamates is a fundamental step in peptide synthesis and the modification of bioactive molecules. The choice of chloroformate can influence the efficiency of incorporating protecting groups, which is a critical aspect of the overall synthetic workflow.
A Researcher's Guide to the Quantitative Analysis of Amines: A Comparative Look at 2-Chlorophenyl Chloroformate Derivatization and GC-FID
For researchers, scientists, and drug development professionals, the accurate and precise quantification of amines is a critical task in a multitude of analytical applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely accessible technique for this purpose. However, the inherent polarity and volatility of many amines can lead to poor chromatographic performance, necessitating a derivatization step to improve their analytical characteristics. This guide provides a comparative analysis of the quantitative performance of 2-Chlorophenyl chloroformate as a derivatization reagent for amine analysis by GC-FID, alongside other established alternatives.
The Role of Derivatization in Amine Analysis
Direct analysis of underivatized amines by GC can be challenging due to their tendency to exhibit peak tailing and poor resolution on common GC columns. Derivatization chemically modifies the amine functional group, reducing its polarity and increasing its volatility, which leads to improved peak shape, better separation, and enhanced sensitivity. Chloroformates are a class of reagents that react with primary and secondary amines to form stable carbamate derivatives, which are well-suited for GC analysis.
Performance Comparison of Amine Quantification Methods
This section provides a comparative summary of quantitative data for different amine analysis methodologies. While specific validated performance data for this compound with GC-FID is not extensively available in peer-reviewed literature, representative data for other chloroformate derivatization methods and a direct injection method are presented for comparison.
Table 1: Quantitative Performance Data for Amine Analysis by GC-FID
| Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| This compound Derivatization | Primary & Secondary Amines | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Propyl Chloroformate Derivatization | Biogenic Amines | Not Reported | Not Reported | Not Reported | Not Reported | 5.0 - 9.9 | [Nakovich, 2003] |
| Direct Injection (No Derivatization) | Volatile Amines | ≥ 0.990 | 0.0002 - 0.005% (v/v) | 0.0006 - 0.015% (v/v) | 75 - 125 | ≤ 5 | [Graffius et al., 2017][1] |
| Isobutyl Chloroformate Derivatization (GC-MS) | Biogenic Amines | Excellent | Reported | Reported | Excellent | Excellent | [Qiu et al., 2011][2] |
Note: The data for Isobutyl Chloroformate is from a GC-MS method, which may have different sensitivity compared to GC-FID.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative analysis. Below are representative methodologies for the derivatization of amines using this compound and alternative methods.
Protocol 1: Derivatization of Amines with this compound (Representative Protocol)
Materials:
-
Amine-containing sample
-
This compound solution (e.g., 10% in a suitable aprotic solvent like toluene or dichloromethane)
-
Aqueous buffer solution (e.g., 1 M sodium bicarbonate or borate buffer, pH 9-10)
-
Organic extraction solvent (e.g., toluene, dichloromethane, or ethyl acetate)
-
Anhydrous sodium sulfate
-
Internal standard (optional, but recommended for improved accuracy and precision)
Procedure:
-
To 1 mL of the aqueous amine-containing sample (or a solution of the sample in a suitable solvent), add 1 mL of the aqueous buffer solution.
-
If using an internal standard, add it to the mixture at a known concentration.
-
Add 1 mL of the this compound solution.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and reaction.
-
Allow the phases to separate. The derivatized amines (carbamates) will partition into the organic layer.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
The dried extract is now ready for injection into the GC-FID system.
Protocol 2: Derivatization of Biogenic Amines with Propyl Chloroformate
This protocol is adapted from the work of Nakovich (2003) for the analysis of biogenic amines.[3]
Materials:
-
Amine standard solution or sample extract
-
Pyridine
-
Propyl chloroformate
-
Methanol
-
Chloroform
Procedure:
-
To a 200 µL aliquot of the amine solution, add 20 µL of pyridine.
-
Add 20 µL of propyl chloroformate and vortex for 30 seconds.
-
Add 20 µL of methanol to react with the excess propyl chloroformate and vortex for 30 seconds.
-
Add 200 µL of chloroform and vortex for 30 seconds to extract the derivatives.
-
Add 200 µL of deionized water and vortex for 30 seconds to wash the organic layer.
-
Centrifuge for 1 minute to separate the layers.
-
Transfer the bottom chloroform layer to a clean vial for GC-FID analysis.
Protocol 3: Direct Analysis of Volatile Amines by GC-FID (No Derivatization)
This method, developed by Graffius et al. (2017), is suitable for the analysis of volatile amines without the need for derivatization.[1]
GC-FID System and Conditions:
-
Column: Agilent J&W CP-Volamine capillary column (30 m x 0.32 mm, 5.0 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector: Split/splitless inlet
-
Detector: Flame Ionization Detector (FID)
-
Oven Temperature Program: Optimized for the specific amines of interest (e.g., initial temperature of 50°C, ramped to 250°C).
-
Sample Preparation: Dilute the sample containing volatile amines in a suitable solvent (e.g., methanol, water, or a mixture).
Procedure:
-
Prepare a series of calibration standards of the target volatile amines in the chosen solvent.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
-
Inject the standards and samples directly into the GC-FID system.
-
Quantify the amines based on the peak areas and the calibration curve.
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow can aid in understanding the analytical process. The following diagrams, generated using Graphviz, illustrate the key steps in the derivatization and direct analysis methods.
References
- 1. Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Guide to the Characterization of 2-Chlorophenyl Chloroformate Derivatives: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of reactive chemical intermediates like 2-chlorophenyl chloroformate and its derivatives is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the structural elucidation and analysis of this important class of compounds. We present supporting data, detailed experimental protocols, and a logical workflow to aid in selecting the most appropriate analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For this compound and its derivatives, both ¹H and ¹³C NMR are invaluable. ¹H NMR provides information on the number, environment, and coupling of protons, particularly in the aromatic region, which is crucial for confirming the substitution pattern of the phenyl ring. ¹³C NMR, while less sensitive, offers a direct view of the carbon skeleton, including the characteristic carbonyl carbon of the chloroformate group.
Expected NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Aromatic (H3-H6) | 7.20 - 7.60 | Multiplet | The electron-withdrawing effects of the chlorine atom and the chloroformate group will deshield the aromatic protons, leading to complex splitting patterns. |
| ¹³C | Carbonyl (C=O) | 148 - 152 | Singlet | The chemical shift of the carbonyl carbon is highly characteristic of the chloroformate functional group. |
| ¹³C | Aromatic (C1-C6) | 120 - 150 | Multiple Singlets | The chemical shifts of the aromatic carbons will be influenced by the positions of the chlorine and chloroformate substituents. The carbon bearing the chlorine (C2) and the carbon attached to the oxygen (C1) will show distinct downfield shifts. |
Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Alternative Analytical Techniques: A Comparative Overview
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and advantages in terms of sensitivity, speed, and specific applications.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound derivatives, MS can rapidly confirm the molecular formula and provide clues about the substituents on the phenyl ring.
Common Fragmentation Pathways:
-
Loss of Cl: Cleavage of the chloroformate group can lead to the loss of a chlorine radical.
-
Loss of COCl: Fragmentation of the chloroformate moiety can result in the loss of the carbonyl chloride group.
-
Aromatic Ring Fragmentation: Characteristic fragmentation patterns of the substituted benzene ring can provide information about the position of the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, IR is particularly useful for confirming the presence of the key carbonyl group in the chloroformate moiety.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations, and can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information from fragmentation patterns. | High sensitivity, small sample requirement, and suitable for coupling with chromatographic techniques (GC-MS, LC-MS). | Isomeric compounds can be difficult to distinguish, and fragmentation can sometimes be complex to interpret. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, non-destructive, and relatively inexpensive. | Provides limited information on the overall molecular structure and cannot distinguish between isomers with the same functional groups. |
Experimental Protocols
NMR Spectroscopy Analysis of this compound Derivatives
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the solvent is free of residual water, as chloroformates are moisture-sensitive.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel this compound derivative, integrating the strengths of each analytical technique.
Navigating the Complex World of Derivatization: A Comparative Guide to Mass Spectrometry Fragmentation of 2-Chlorophenyl Chloroformate and Its Alternatives
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their detectability in mass spectrometry. 2-Chlorophenyl chloroformate is a valuable reagent for this purpose, particularly for compounds containing primary and secondary amines, and phenols. Understanding the fragmentation patterns of the resulting derivatives is paramount for accurate compound identification and quantification. This guide provides an objective comparison of the mass spectrometric fragmentation of this compound-derivatized compounds with common alternative derivatization strategies, supported by experimental data and detailed protocols.
The choice of a derivatization agent can significantly impact the outcome of a mass spectrometry analysis. An ideal reagent not only improves the volatility and ionization efficiency of an analyte but also induces characteristic fragmentation patterns that facilitate structural elucidation. This guide will delve into the fragmentation behavior of derivatives formed using this compound and compare it with silylating agents, acylating agents, and other chloroformate esters.
The Fragmentation Pathway of this compound Derivatives
Upon derivatization, this compound reacts with active hydrogen-containing functional groups, such as those in amines and phenols, to form carbamates and carbonates, respectively. The resulting derivatives exhibit distinct fragmentation patterns in mass spectrometry, largely influenced by the presence of the 2-chlorophenoxycarbonyl moiety.
Under electron ionization (EI) or electrospray ionization (ESI), the primary fragmentation of these derivatives often involves the cleavage of the bond between the analyte and the derivatizing group. A key diagnostic ion is the 2-chlorophenoxycarbonyl cation or related fragments. The presence of the chlorine atom provides a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which aids in the identification of these fragments.
A generalized fragmentation pathway for a 2-chlorophenyl carbamate derivative of a primary amine (R-NH₂) is illustrated below.
Comparison of Derivatization Agents
The selection of a derivatization agent is a critical decision in analytical method development. The following tables provide a comparative overview of this compound and its common alternatives, focusing on their mass spectrometric fragmentation characteristics.
| Derivatization Agent | Target Functional Groups | Key Fragmentation Characteristics | Advantages | Disadvantages |
| This compound | Primary/Secondary Amines, Phenols | - Characteristic loss of the 2-chlorophenoxy group. - Formation of the 2-chlorophenoxycarbonyl ion. - Isotopic signature of chlorine aids in fragment identification. | - Stable derivatives. - Provides structural information through characteristic fragments. | - Can be corrosive. - May require a base for the reaction. |
| Silylating Agents (e.g., BSTFA, MSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines, Thiols | - Dominated by fragments containing the trimethylsilyl (TMS) group (e.g., m/z 73). - Loss of TMS groups. | - Highly versatile, reacting with a wide range of functional groups.[1] - Increases volatility significantly for GC-MS.[2] | - Derivatives can be sensitive to moisture. - Fragmentation may not be as structurally informative for the original analyte. |
| Acylating Agents (e.g., Acetic Anhydride, Pentafluorobenzoyl Chloride) | Primary/Secondary Amines, Alcohols, Phenols | - Loss of the acyl group. - For fluorinated reagents, characteristic fragments containing fluorine. | - Forms stable derivatives.[3] - Fluorinated derivatives can enhance sensitivity in electron capture detection.[4] | - Can produce corrosive byproducts (e.g., HCl).[4] - May require a catalyst or heating. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | - Produces a strong molecular ion. - Characteristic fragment at m/z 170 (dimethylaminonaphthalene). | - Derivatives are fluorescent, allowing for dual detection (fluorescence and MS).[5] - Enhances ionization efficiency in ESI-MS.[6] | - Can be less volatile for GC-MS. - Derivatization reaction can be slower. |
| Other Chloroformates (e.g., Ethyl Chloroformate) | Primary/Secondary Amines, Phenols, Carboxylic Acids | - Loss of the corresponding alkoxycarbonyl group. | - Relatively inexpensive and readily available. - Forms stable derivatives. | - Fragmentation may be less specific compared to aryl chloroformates. |
Quantitative Comparison of Fragmentation Patterns
| Derivatization Agent | Derivative Structure | Expected Major Fragment Ions (m/z) |
| This compound | R-NH-CO-O-C₆H₄Cl | [M - O-C₆H₄Cl]⁺, [C₆H₄Cl-O-CO]⁺, [C₆H₄Cl]⁺ |
| MSTFA (as TMS derivative) | R-NH-Si(CH₃)₃ | [M - CH₃]⁺, [Si(CH₃)₃]⁺ (m/z 73) |
| Acetic Anhydride | R-NH-CO-CH₃ | [M - CH₃CO]⁺, [CH₃CO]⁺ (m/z 43) |
| Pentafluorobenzoyl Chloride | R-NH-CO-C₆F₅ | [M - C₆F₅CO]⁺, [C₆F₅CO]⁺ (m/z 195) |
| Dansyl Chloride | R-NH-SO₂-C₁₂H₁₂N(CH₃)₂ | [M]⁺, [C₁₂H₁₂N(CH₃)₂]⁺ (m/z 170) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for derivatization using this compound and some of its common alternatives.
Protocol 1: Derivatization with this compound (for GC-MS)
-
Sample Preparation: Dissolve or suspend approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Base: Add 100 µL of a base such as pyridine or triethylamine to the sample solution.
-
Derivatization: Add a 1.2-fold molar excess of this compound to the mixture.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes. Gentle heating (e.g., 60°C) may be required for less reactive compounds.
-
Work-up: Add 1 mL of water to quench the reaction. Extract the derivatized analyte with a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Drying and Analysis: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a suitable solvent for GC-MS analysis.
Protocol 2: Silylation with BSTFA or MSTFA (for GC-MS)[3]
-
Sample Preparation: Ensure the sample is completely dry. Transfer the dried sample to a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS or MSTFA, to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[7]
-
Analysis: Cool the vial to room temperature before opening. The sample is now ready for direct injection into the GC-MS.
Protocol 3: Acylation with Acetic Anhydride (for GC-MS or LC-MS)[10]
-
Sample Preparation: Dissolve the analyte in a suitable solvent.
-
Reagent Addition: Add a 10-fold molar excess of acetic anhydride and a suitable base (e.g., pyridine for anhydrous conditions or sodium bicarbonate for aqueous conditions).[3]
-
Reaction: Incubate the mixture at 60°C for 30 minutes.
-
Work-up: For GC-MS, the reaction mixture can often be injected directly after cooling. For LC-MS, the excess reagent may need to be removed by evaporation or extraction.
Logical Relationships in Derivatization and Analysis
The process of selecting a derivatization strategy and analyzing the resulting compounds involves a series of logical steps, from analyte properties to data interpretation.
Conclusion
The derivatization of analytes with this compound offers a robust method for enhancing their detection by mass spectrometry, providing characteristic fragmentation patterns that aid in structural elucidation. However, the choice of the optimal derivatization reagent is highly dependent on the specific analytical challenge. Silylating agents offer broad applicability, while acylating agents provide stable derivatives with the potential for enhanced sensitivity. Dansyl chloride stands out for its dual detection capabilities. By understanding the fragmentation behavior and experimental requirements of each class of reagent, researchers can make informed decisions to develop sensitive, specific, and reliable mass spectrometric methods for their compounds of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
Assessing Derivatization Reproducibility: A Comparative Guide to 2-Chlorophenyl Chloroformate and Alternatives
For researchers, scientists, and professionals in drug development, achieving reproducible and reliable analytical results is paramount. Chemical derivatization is a critical technique employed to enhance the detectability and chromatographic performance of analytes that are otherwise challenging to analyze. This guide provides a comprehensive comparison of derivatization using chloroformate reagents, with a focus on assessing reproducibility. While specific quantitative data for 2-chlorophenyl chloroformate is limited in publicly available literature, this guide will draw comparisons with widely studied alkyl chloroformates, such as ethyl and methyl chloroformate, and a common alternative, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
Performance Comparison of Derivatization Agents
The choice of a derivatization reagent significantly impacts the reproducibility, sensitivity, and overall success of an analytical method. The following tables summarize the performance of various chloroformates and FMOC-Cl based on available experimental data.
| Derivatization Agent | Typical Analytes | Reported Reproducibility (RSD) | Key Advantages | Key Disadvantages |
| Methyl Chloroformate (MCF) | Amino Acids, Seleno Amino Acids | 7-13% (without internal standard), 2% (with internal standard)[1] | Good derivatization yield and reproducibility.[1] | Conditioning effects may be observed.[1] |
| Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids, Phenols, Amines | <10%[2] | Rapid reaction, suitable for a broad range of metabolites, can be performed in aqueous media.[2][3] | Lower derivatization efficiency compared to MCF in some applications.[1] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary and Secondary Amines, Amino Acids | 3.8-6.1% (inter-day RSD)[4] | Highly fluorescent/UV-active derivatives, stable derivatives.[5] | Requires removal of excess reagent, can react with matrix components.[5][6] |
Experimental Protocols
Detailed and consistent methodologies are crucial for ensuring the reproducibility of derivatization reactions. Below are representative protocols for ethyl chloroformate and 9-fluorenylmethoxycarbonyl chloride.
Protocol 1: Derivatization of Amino Acids with Ethyl Chloroformate (ECF)
This protocol is a general procedure for the derivatization of amino acids in a biological sample for GC-MS analysis.
Materials:
-
Sample containing amino acids
-
Ethanol/Pyridine solution
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
Sodium Bicarbonate solution
Procedure:
-
To the sample, add a solution of ethanol and pyridine.
-
Add ECF and vortex the mixture to initiate the derivatization of the amino and carboxyl groups.
-
Extract the derivatized amino acids with the addition of chloroform.
-
Add a sodium bicarbonate solution to neutralize the aqueous layer.
-
Aspirate the organic layer containing the derivatized analytes for analysis.
Protocol 2: Derivatization of Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
This protocol describes the derivatization of primary and secondary amines for LC-MS/MS analysis.
Materials:
-
Sample containing amines
-
Borate buffer (pH adjusted)
-
FMOC-Cl solution in acetonitrile
-
Quenching solution (e.g., glycine)
-
Extraction solvent (e.g., hexane)
Procedure:
-
Adjust the pH of the sample with borate buffer.
-
Add the FMOC-Cl solution to the sample.
-
Allow the reaction to proceed at a controlled temperature and time.
-
Add a quenching solution to react with the excess FMOC-Cl.
-
Extract the FMOC-derivatives with an appropriate organic solvent.
-
The organic phase is then ready for LC-MS/MS analysis.[4][5]
Derivatization Reaction Pathways
The underlying chemical reactions dictate the formation of the desired derivatives. Understanding these pathways is essential for optimizing reaction conditions and ensuring complete derivatization.
Chloroformate Derivatization Pathway
Chloroformate reagents react with functional groups such as hydroxyl, amino, and carboxyl groups to form the corresponding carbonates, carbamates, and esters. The reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.
FMOC-Cl Derivatization Pathway
FMOC-Cl reacts specifically with primary and secondary amines to form highly stable and fluorescent carbamate derivatives. This reaction is also typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the chloroformate.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applicability of LC-MS/MS to optimize derivatization of topiramate with FMOC-Cl using reacted/intact drug ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chlorophenyl Chloroformate and Isobutyl Chloroformate for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The derivatization of amino acids is a critical step in their analysis by chromatographic methods, enhancing volatility for gas chromatography (GC) and improving detection for high-performance liquid chromatography (HPLC). Chloroformates are a versatile class of derivatizing agents that react with the amine and/or carboxylic acid groups of amino acids to yield more stable and readily analyzable derivatives. This guide provides a comparative overview of two such reagents: 2-Chlorophenyl chloroformate, an aryl chloroformate, and Isobutyl chloroformate, an alkyl chloroformate, for the derivatization of amino acids prior to their analysis.
Performance Comparison
The choice of derivatizing agent can significantly impact the sensitivity, reproducibility, and ease of an amino acid analysis workflow. Below is a summary of the expected performance characteristics of this compound and Isobutyl chloroformate.
| Feature | This compound (Aryl Chloroformate) | Isobutyl Chloroformate (Alkyl Chloroformate) |
| Reactivity | Expected to be highly reactive due to the electron-withdrawing nature of the chlorophenyl group. | Known to be a reactive agent for both amine and carboxylic acid groups. |
| Derivative Stability | Aryl carbamates are generally stable. The stability of the ester linkage may vary. | Derivatives are generally stable for GC and LC analysis. |
| Detection Method | The presence of the chlorophenyl group may allow for UV detection in HPLC. | Primarily used for GC-MS analysis where the derivatives are volatile. |
| Sensitivity | Potentially high sensitivity with UV detection due to the aromatic ring. | Derivatization with isobutyl chloroformate has been found to provide high sensitivity for GC-flame ionization detection and GC-MS analysis. |
| Byproducts | 2-Chlorophenol is a primary byproduct, which may require removal to avoid interference. | Isobutanol and CO2 are the main byproducts, which are generally volatile and less likely to interfere. |
| Volatility of Derivatives | Derivatives may have lower volatility compared to alkyl chloroformate derivatives, potentially making them more suitable for HPLC. | Derivatives are volatile and well-suited for GC-based analysis. |
| Cost & Availability | May be less commonly used and potentially more expensive. | A commonly used and readily available reagent. |
Experimental Protocols
Detailed experimental protocols for the derivatization of amino acids using chloroformate reagents generally involve the reaction of the amino acid with the chloroformate in the presence of a base. The following are generalized protocols that can be adapted for either this compound or Isobutyl chloroformate, with the understanding that optimization for specific applications is recommended.
General Derivatization Protocol for Amino Acid Analysis using Chloroformates
Materials:
-
Amino acid standard or sample
-
This compound or Isobutyl chloroformate
-
Pyridine (or other suitable base)
-
Anhydrous alcohol (e.g., isobutanol for isobutyl chloroformate, or a different alcohol for this compound)
-
Aqueous buffer (e.g., borate buffer, pH 9)
-
Extraction solvent (e.g., chloroform, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in an aqueous buffer solution.
-
Derivatization Reaction:
-
To the aqueous amino acid solution, add the chloroformate reagent, pyridine, and the corresponding alcohol.
-
The reaction is typically rapid and can be performed at room temperature. Vigorous vortexing is essential to ensure proper mixing of the aqueous and organic phases.
-
The reaction involves the formation of a mixed anhydride between the carboxylic acid group of the amino acid and the chloroformate, followed by esterification with the alcohol. The amino group is simultaneously derivatized to form a carbamate.
-
-
Extraction:
-
Extract the derivatized amino acids from the aqueous phase using an organic solvent like chloroform or ethyl acetate.
-
The organic layer contains the derivatized amino acids, which are more hydrophobic than the parent compounds.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the derivatized sample.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable solvent for injection into the GC-MS or HPLC system.
-
Logical Workflow for Amino Acid Analysis
The following diagram illustrates a typical workflow for the analysis of amino acids using chloroformate derivatization.
Conclusion
Both this compound and Isobutyl chloroformate are viable reagents for the derivatization of amino acids for chromatographic analysis. The choice between them will largely depend on the analytical platform available and the specific requirements of the assay.
-
Isobutyl chloroformate is a well-established reagent, particularly for GC-MS analysis , offering the advantage of producing volatile derivatives with high sensitivity. Its byproducts are generally not problematic.
-
This compound , as an aryl chloroformate, is expected to yield derivatives that are amenable to HPLC with UV detection . The stability and chromatographic behavior of these derivatives would need to be empirically determined for each specific amino acid. Potential interference from the 2-chlorophenol byproduct should also be considered during method development.
For researchers developing new methods for amino acid analysis, both reagents present opportunities. Isobutyl chloroformate provides a reliable option for established GC-MS platforms, while this compound may offer a novel approach for HPLC-based methods, particularly when UV detection is preferred. It is crucial to perform thorough method validation, including assessment of derivatization efficiency, derivative stability, linearity, and sensitivity, when using either of these reagents.
A Comparative Guide to Derivatization Reagents in Analytical Chemistry: Focusing on Chloroformates and Their Alternatives
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance their volatility and detectability in gas chromatography-mass spectrometry (GC-MS). While a broad range of derivatizing agents are available, this guide provides a comparative overview of chloroformates and their common alternatives, offering insights into their performance based on experimental data.
A comprehensive literature review reveals a notable scarcity of published applications for 2-Chlorophenyl chloroformate as a derivatization reagent in analytical chemistry. However, its structural analogs, particularly alkyl and other aryl chloroformates, are widely employed. This guide, therefore, focuses on these commonly used chloroformates as a representative class and compares their performance with other prevalent derivatization techniques, namely silylation and acylation.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent significantly impacts the sensitivity, reproducibility, and efficiency of an analytical method. The following tables summarize key performance metrics for various chloroformates and their alternatives based on published experimental data.
Table 1: Performance Comparison of Chloroformate Reagents
| Derivatizing Agent | Analyte(s) | Derivatization Efficiency (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Methyl Chloroformate (MCF) | Seleno amino acids | 40 - 100[1] | Not Reported | Not Reported | Good derivatization yield and reproducibility.[1] | Conditioning effects on the GC system.[1] |
| Ethyl Chloroformate (ECF) | Seleno amino acids, Resveratrol, Phenols | 30 - 75[1] | 25 ng/mL (cis-Resveratrol), 50 ng/mL (trans-Resveratrol)[2] | 25 ng/mL (cis-Resveratrol), 50 ng/mL (trans-Resveratrol)[2] | Rapid, single-step reaction in aqueous media.[2] | Lower efficiency compared to MCF for some analytes.[1] |
| Menthyl Chloroformate (MenCF) | Seleno amino acids | 15 - 70[1] | Not Reported | Not Reported | Chiral analysis applications. | Lower efficiency and reproducibility.[1] |
| Pentafluorobenzyl Chloroformate (PFBCF) | Amino acids, Aminoalcohols | Good reaction efficiency[3] | 10 - 100 fmol[3] | Not Reported | Ideal for aminoalcohols and amino acids, enhances sensitivity in ECNI-MS.[3] | May not be suitable for all polar analytes.[3] |
Table 2: Performance Comparison of Chloroformates vs. Other Derivatization Reagents
| Derivatization Method | Reagent Example | Analyte(s) | Typical Reaction Time | Typical Reaction Temp. (°C) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Chloroformate Alkylation | Ethyl Chloroformate | Amino Acids | < 1 minute[4] | Room Temperature[4] | 125 - 300 pg (on-column) | 150 - 300 pg (on-column) |
| Silylation | BSTFA | Phenols | 15 seconds[5] | Room Temperature[5] | Not Reported | Not Reported |
| Silylation | MTBSTFA w/ 1% t-BDMCS | Amino Acids | 2 hours | 90 | 0.094 - 2.336 ng/m³ | Not Reported |
| Acylation | FMOC-Cl | Glyphosate, AMPA | Not specified | Not specified | 1 - 2 µg/kg | 5 µg/kg[6] |
| Acylation | Dansyl Chloride | Biogenic Amines | Not specified | Not specified | 0.01 - 0.10 mg/kg[7] | 0.02 - 0.31 mg/kg[7] |
Experimental Workflows and Logical Relationships
The general workflow for sample analysis using derivatization involves sample preparation, the derivatization reaction itself, and subsequent chromatographic analysis.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key derivatization techniques discussed in this guide.
Protocol 1: Derivatization of Phenols using Ethyl Chloroformate (ECF)
This protocol is adapted from a method for the analysis of phenols in fruit juices.[8]
Materials:
-
Sample containing phenolic compounds
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Ethanol
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Hexane
-
Chloroform
-
Internal Standard (e.g., methyl heptadecanoate)
Procedure:
-
To 0.25 mL of the sample, add the internal standard.
-
Make the solution alkaline (pH > 9) by adding 200 µL of 1 M NaHCO₃.
-
Add 2 mL of hexane and 100 µL of ECF to the mixture.
-
Slowly add 200 µL of a 1:1 (v/v) ethanol/pyridine solution.
-
Vortex the mixture for 2 minutes.
-
Separate the organic (upper) layer.
-
Perform a second extraction of the aqueous phase with 2 mL of hexane containing 20 µL of ECF.
-
Combine the organic extracts and dry them under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of chloroform for GC-MS analysis.
Protocol 2: Silylation of Phenols using BSTFA
This protocol is based on a rapid silylation method for various phenolic compounds.[5]
Materials:
-
Dried sample extract containing phenols
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetone
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried sample extract in acetone.
-
Add an excess amount of BSTFA to the sample solution.
-
The derivatization reaction is complete within 15 seconds at room temperature.
-
To ensure the stability of the derivatives for long-term storage, add a small amount of water to hydrolyze the excess BSTFA.
-
Add anhydrous sodium sulfate to remove the water.
-
The sample is ready for GC-MS analysis.
Protocol 3: Derivatization of Amino Acids using 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC
This protocol is a general procedure for the pre-column derivatization of amino acids for HPLC analysis.[9]
Materials:
-
Sample containing amino acids
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) solution in acetone
-
Borate buffer (pH 8.5)
-
Glycine solution (to quench the reaction)
-
Mobile phase for HPLC
Procedure:
-
Mix the amino acid sample with the borate buffer.
-
Add the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Add the glycine solution to react with the excess FMOC-Cl.
-
Filter the derivatized sample before injection into the HPLC system.
Logical Relationships in Derivatization Strategy Selection
The selection of an appropriate derivatization strategy depends on several factors, including the nature of the analyte, the analytical technique, and the desired performance characteristics.
Caption: Decision-making process for selecting a derivatization strategy.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
2-Chlorophenyl Chloroformate: A Comparative Guide to its Performance in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. 2-Chlorophenyl chloroformate has emerged as a valuable reagent for the protection of amine and alcohol functionalities. This guide provides a comprehensive comparison of its performance against other common chloroformate-based protecting groups, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Evaluation of this compound
The utility of a protecting group is assessed by several key parameters: the ease and efficiency of its introduction and removal, its stability under various reaction conditions, and its influence on the overall yield and purity of the desired product. The 2-chlorophenoxycarbonyl (Cpc) group, introduced by this compound, offers a distinct profile in these respects when compared to more conventional protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).
Comparison with Alternative Protecting Groups
The selection of a chloroformate reagent for protection is critical and can significantly influence reaction outcomes. For instance, studies on the derivatization of amino acids for analytical purposes have shown that the choice of chloroformate, such as methyl, ethyl, or menthyl chloroformate, affects the derivatization yield and reproducibility.[1] While this application is for analysis rather than synthesis, it highlights the principle that the nature of the aryl or alkyl group on the chloroformate is a key determinant of its reactivity and performance.
The 2-chlorophenyl group in this compound modifies the electronic properties of the carbonyl group, influencing its reactivity towards nucleophiles like amines and alcohols. Furthermore, the stability of the resulting carbamate or carbonate is also affected, which in turn dictates the conditions required for its cleavage.
Table 1: Comparison of Common Chloroformate Protecting Groups for Amines
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2-Chlorophenoxycarbonyl (Cpc) | This compound | Base (e.g., NaHCO₃, pyridine) in an inert solvent (e.g., CH₂Cl₂, THF) | Reductive cleavage (e.g., Zn/acid) | Orthogonal to acid- and base-labile groups. | Requires specific reductive conditions for removal. |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Base (e.g., NaHCO₃, Et₃N) in an inert solvent (e.g., CH₂Cl₂, THF) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Well-established, stable to a wide range of conditions. | Not suitable for molecules with other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate | Base (e.g., NaHCO₃, pyridine) in an inert solvent (e.g., CH₂Cl₂, DMF) | Base (e.g., 20% piperidine in DMF) | Base-labile, orthogonal to acid-labile groups, widely used in SPPS. | Sensitive to basic conditions. |
| Allyloxycarbonyl (Alloc) | Allyl chloroformate | Base (e.g., NaHCO₃, pyridine) in an inert solvent (e.g., CH₂Cl₂, THF) | Pd(0) catalyzed cleavage | Orthogonal to both acid- and base-labile groups. | Requires a specific palladium catalyst for removal. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of protecting groups. Below are generalized protocols for the protection of amines and alcohols using this compound and the subsequent deprotection of the resulting 2-chlorophenoxycarbonyl group.
Protection of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 equiv) dropwise to the solution.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2-chlorophenoxycarbonyl)-protected amine.
Deprotection of an N-(2-Chlorophenoxycarbonyl)-Protected Amine
Materials:
-
N-(2-chlorophenoxycarbonyl)-protected amine
-
Zinc dust (activated)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(2-chlorophenoxycarbonyl)-protected amine (1.0 equiv) in a mixture of methanol and acetic acid.
-
Add activated zinc dust (5-10 equiv) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dilute the residue with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for amine protection and deprotection.
Caption: Orthogonality of protecting groups.
Conclusion
This compound provides a valuable alternative for the protection of amines and alcohols, offering a protecting group that is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc. Its removal under specific reductive conditions allows for orthogonal deprotection strategies in complex multi-step syntheses. While quantitative, comparative data on reaction yields and times specifically for the 2-chlorophenoxycarbonyl group remains somewhat limited in readily available literature compared to more established protecting groups, the principles of its application are well-grounded in the fundamental reactivity of chloroformates and carbamates. The provided protocols and diagrams offer a solid foundation for researchers to incorporate this useful protecting group into their synthetic endeavors.
References
Safety Operating Guide
Safe Disposal of 2-Chlorophenyl Chloroformate: A Step-by-Step Guide
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 2-Chlorophenyl chloroformate, a toxic and corrosive compound. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It causes severe skin burns, serious eye damage, and is a lachrymator (an irritant that causes tearing).[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory. During thermal decomposition, it can release hazardous gases such as carbon oxides and hydrogen chloride.[1] Disposal must be conducted in a manner consistent with all federal, state, and local regulations.[1][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that a safety shower and eye wash station are readily accessible.[1] All handling of this compound and its waste must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin Protection: Wear protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a respirator with a suitable filter, such as a type ABEK (EN 14387) filter, especially when dealing with high concentrations.[1]
Step-by-Step Disposal Procedure
The primary method for disposing of small quantities of this compound in a laboratory setting is through controlled neutralization. Chloroformates react with water (hydrolysis) to produce an alcohol, carbon dioxide, and hydrogen chloride (HCl).[5] This process can be slow but is accelerated by a basic solution, which also neutralizes the acidic HCl byproduct.
Experimental Protocol: Neutralization of this compound
-
Preparation:
-
Prepare a 5-10% aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). A large excess of the neutralizing agent should be used.
-
Place the basic solution in a suitably large container (e.g., a heavy-walled flask or beaker) equipped with a magnetic stirrer. The container should be no more than one-third full to accommodate potential foaming or gas evolution.
-
Place the container in an ice bath to cool the solution and control the reaction temperature, as the neutralization can be exothermic.
-
-
Addition of Chloroformate:
-
Slowly and carefully add the this compound dropwise to the stirring, cold basic solution. A dropping funnel is recommended for this process to ensure a slow, controlled addition.
-
Maintain vigorous stirring to ensure efficient mixing and heat dissipation.
-
Caution: Monitor the reaction for any signs of excessive heat generation, gas evolution (CO₂), or splashing. Adjust the addition rate as necessary to keep the reaction under control.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction has gone to completion.
-
-
Final Disposal:
-
Once the reaction is complete, check the pH of the resulting solution to ensure it is neutral (pH 6-8). If it is still acidic, add more base. If it is too basic, neutralize with a dilute acid (e.g., hydrochloric acid).
-
The neutralized aqueous waste, containing 2-chlorophenol, sodium chloride, and residual base, must be collected in a properly labeled hazardous waste container.
-
Offer the final waste solution to a licensed disposal company for incineration or other approved disposal methods.[4][6] Do not pour down the drain.[4]
-
For Spills:
In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[6] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[4][6] Wash the spill site after the material pickup is complete.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Boiling Point | 221 °C (lit.) | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| Density | 1.37 g/mL at 25 °C (lit.) | |
| Storage Temperature | 2-8 °C | [1] |
| UN Number | 3277 | [1] |
| Hazard Class | 6.1 (Toxic), Subsidiary Risk 8 (Corrosive) | [6] |
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorophenyl Chloroformate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chlorophenyl chloroformate, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.
This compound is a chemical that is toxic if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage.[1] Strict adherence to safety protocols is crucial to mitigate the risks associated with its use.
Essential Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense when handling this compound. The following table summarizes the necessary personal protective equipment and engineering controls.
| Category | Requirement | Citation |
| Engineering Controls | Work should be conducted in a process enclosure, such as a chemical fume hood, to control airborne levels. An eyewash station and safety shower must be readily accessible. | [2][3] |
| Eye Protection | Chemical safety glasses or eyeshields are mandatory to prevent eye contact. | [2][4] |
| Skin Protection | Wear appropriate protective gloves and chemical-resistant clothing to prevent any skin exposure. | [2][4] |
| Respiratory Protection | For routine use in a well-ventilated fume hood, a standard N95 dust mask may be sufficient. In situations with high concentrations or inadequate ventilation, a self-contained breathing apparatus is necessary. | [2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Pre-Handling Checks:
-
Verify Equipment: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Confirm that all necessary PPE is available and in good condition.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for any specific handling instructions.
-
Prepare Workspace: Clear the fume hood of any unnecessary items and have spill control materials readily available.
2. Handling Procedures:
-
Transportation: When moving the chemical, keep it in its original, tightly sealed container.
-
Dispensing: Conduct all dispensing and handling operations within the fume hood.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2]
3. Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
The recommended storage temperature is between 2°C and 8°C.[2][4]
-
Keep the container tightly closed when not in use.[2]
Caption: Workflow for Handling this compound
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct first aid is critical.
| Exposure Route | First Aid Measures | Citation |
| Eye Contact | Immediately rinse the opened eye for at least 15 minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2] |
| Skin Contact | Instantly wash the affected area with soap and water and rinse thoroughly. Remove contaminated clothing. Seek immediate medical aid. | [2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical aid. | [2] |
In case of a spill:
-
Evacuate the area.
-
Wear appropriate protective equipment as outlined above.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.
-
Wash the spill site after the material pickup is complete.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory safety protocol.
1. Waste Collection:
-
Original Containers: Leave the chemical in its original container.
-
No Mixing: Do not mix with other waste.
-
Labeling: Ensure the container is clearly labeled as hazardous waste.
2. Disposal Procedure:
-
Follow Regulations: Dispose of the waste in a manner consistent with federal, state, and local regulations.[2]
-
Approved Facility: The waste must be handled by an approved waste disposal plant.
-
Uncleaned Containers: Handle uncleaned containers as you would the product itself.
Caption: Disposal Plan for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
